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3-Pentylaniline Documentation Hub

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  • Product: 3-Pentylaniline
  • CAS: 57335-98-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-pentylaniline

An In-depth Technical Guide on the Physicochemical Properties of Pentylaniline Isomers Introduction Pentylaniline (C₁₁H₁₇N) is an aromatic amine with a pentyl group attached to the aniline moiety. As an aniline derivativ...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Pentylaniline Isomers

Introduction

Pentylaniline (C₁₁H₁₇N) is an aromatic amine with a pentyl group attached to the aniline moiety. As an aniline derivative, its physicochemical properties are of interest to researchers in medicinal chemistry, materials science, and chemical synthesis. This guide provides a detailed overview of the core physicochemical properties of pentylaniline. It is important to note that while the user requested information specifically on 3-pentylaniline, publicly available experimental data for this particular isomer is scarce. Therefore, this document focuses on the well-characterized isomers, N-pentylaniline and 4-pentylaniline , to provide a comprehensive and data-rich resource for scientific professionals. The methodologies and principles described herein are broadly applicable to the study of 3-pentylaniline and other aniline derivatives.

Physicochemical Properties of Pentylaniline Isomers

The properties of pentylaniline isomers are influenced by the position of the pentyl group, which affects intermolecular forces and molecular packing. The following table summarizes the key physicochemical data for N-pentylaniline and 4-pentylaniline.

PropertyN-Pentylaniline4-Pentylaniline
CAS Number 2655-27-8[1][2]33228-44-3[3][4]
Molecular Formula C₁₁H₁₇N[2][5]C₁₁H₁₇N[3][4]
Molecular Weight 163.26 g/mol [1][2][5]163.26 g/mol [4]
Appearance Colorless to light yellow liquid[5]Clear, colorless to brown liquid
Melting Point 46.25°C (estimated) to 96°C[5]46.25°C (estimate)[3][4]
Boiling Point 245-258.3°C[5]130°C[3][4]
Density ~0.93 g/cm³ at 20°C[5]0.919 g/mL at 25°C[3][4]
Refractive Index 1.5260 to 1.5290 at 20°C[5]n20/D 1.53[3][4]
Water Solubility Sparingly soluble[5]Sparingly soluble[3][4]
pKa 5.05 ± 0.50 (Predicted)[5]5.10 ± 0.10 (Predicted)
Flash Point 107°C[5]>110°C (>230°F)[3][4]

Experimental Protocols

The determination of the physicochemical properties listed above involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[6]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • High-boiling mineral oil

Procedure:

  • A small amount of the pentylaniline sample (approximately 0.5 mL) is placed into the small test tube.[6]

  • A capillary tube, sealed at one end, is inverted and placed into the sample (open end down).[6]

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

  • The thermometer and attached tube are suspended in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.[6]

  • The side arm of the Thiele tube is gently and continuously heated. This design allows for the even circulation of the heating oil.[6]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. Heating is continued until the temperature is 1-2°C above this point.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

Solubility Determination

This protocol outlines the steps to qualitatively assess the solubility of a compound in various solvents.

Apparatus:

  • Small test tubes and rack

  • Spatula or dropper

  • Glass stirring rod

  • Solvents (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether)

  • pH indicator paper

Procedure:

  • Add approximately 10 mg of the solid sample or 2-3 drops of the liquid sample into a small test tube.

  • Add about 0.5 mL of the chosen solvent to the test tube.

  • Gently stir the mixture with a glass stirring rod or shake the test tube for 1-2 minutes.

  • Observe if the sample dissolves completely, partially, or not at all. A substance is generally considered soluble if it dissolves to the extent of about 3 mg per 100 µL of solvent.

  • For Water as a Solvent: If the compound is soluble in water, test the solution with pH paper.[7]

    • A pH change indicates an acidic or basic functional group. Aniline derivatives are expected to be basic.[8]

  • For Acidic and Basic Solvents: If the compound is insoluble in water, its solubility in 5% HCl and 5% NaOH is tested.

    • Solubility in 5% HCl suggests a basic functional group (like the amine in pentylaniline).

    • Solubility in 5% NaOH suggests an acidic functional group.

  • For Organic Solvents: Test the solubility in common organic solvents like ethanol or diethyl ether to determine its behavior in non-polar or moderately polar environments. Amines are typically soluble in organic solvents like ether and alcohol.[9]

Spectroscopic Characterization (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of aniline derivatives.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a pentylaniline isomer, one would expect to see signals corresponding to the aromatic protons on the aniline ring, the protons of the pentyl chain, and the N-H proton of the amine group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method identifies the different types of carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons in the aromatic ring and the five carbons of the pentyl group.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For pentylaniline, key characteristic peaks would include:

    • N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (for primary and secondary amines).

    • C-N stretching vibrations around 1250-1350 cm⁻¹.

    • C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic pentyl group (below 3000 cm⁻¹).

    • C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for characterizing an unknown organic compound, such as an isomer of pentylaniline.

experimental_workflow start Start: Unknown Sample (e.g., Pentylaniline Isomer) solubility Solubility Tests (Water, HCl, NaOH, Organic Solvents) start->solubility mp_bp Melting/Boiling Point Determination start->mp_bp functional_group Initial Functional Group Classification (e.g., Basic Amine) solubility->functional_group spectroscopy Spectroscopic Analysis functional_group->spectroscopy physical_state Determine Physical State and Purity mp_bp->physical_state physical_state->spectroscopy ir IR Spectroscopy: Identify Functional Groups (N-H, C-N, C=C) spectroscopy->ir nmr NMR Spectroscopy (¹H, ¹³C): Elucidate Carbon-Hydrogen Framework spectroscopy->nmr ms Mass Spectrometry: Determine Molecular Weight and Formula spectroscopy->ms structure_confirm Structure Confirmation & Purity Assessment ir->structure_confirm nmr->structure_confirm ms->structure_confirm end End: Characterized Compound structure_confirm->end

Caption: Workflow for Physicochemical Characterization.

References

Exploratory

An In-depth Technical Guide to the Solubility of 3-Pentylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the solubility characteristics of 3-pentylaniline, a key intermediate in various synthetic pathways. Underst...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-pentylaniline, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its application in pharmaceutical manufacturing, materials science, and chemical research. This document outlines the theoretical basis for its solubility, presents available data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Introduction to 3-Pentylaniline and its Solubility

3-Pentylaniline is an organic compound with a chemical structure that includes a benzene ring, an amino group, and a pentyl group. This combination of a polar amino group and a nonpolar alkyl chain and aromatic ring gives it a variable solubility profile in different organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

The solubility of 3-pentylaniline is influenced by several factors:

  • Polarity of the Solvent: Solvents with a polarity similar to 3-pentylaniline are likely to be effective.

  • Hydrogen Bonding: The amino group in 3-pentylaniline can act as a hydrogen bond donor, while the nitrogen's lone pair can act as an acceptor. Solvents capable of hydrogen bonding, such as alcohols, can enhance solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • Molecular Size and Shape: The pentyl group adds steric bulk, which can affect how the molecule interacts with solvent molecules.

Quantitative Solubility Data

Solvent Chemical Class Polarity (Dielectric Constant, ε) Illustrative Solubility ( g/100 mL at 25°C) Notes
HexaneNonpolar Aliphatic1.88HighThe nonpolar pentyl chain and aromatic ring favor dissolution in nonpolar solvents.
TolueneNonpolar Aromatic2.38Very HighPi-pi stacking interactions between the aromatic rings of toluene and 3-pentylaniline can enhance solubility.
Diethyl EtherPolar Aprotic4.34HighThe ether can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the solute.
ChloroformPolar Aprotic4.81HighGood general solvent for many organic compounds.
Ethyl AcetatePolar Aprotic6.02Moderate to HighBalances polarity and nonpolar characteristics.
AcetonePolar Aprotic20.7ModerateHigher polarity may slightly decrease solubility compared to less polar solvents.
EthanolPolar Protic24.5ModerateCan act as both a hydrogen bond donor and acceptor, but its high polarity may be less ideal.
MethanolPolar Protic32.7Moderate to LowThe high polarity of methanol makes it a less favorable solvent.
WaterPolar Protic80.1Very LowThe large nonpolar pentyl group and aromatic ring lead to poor water solubility.[3]

Note: The solubility values in this table are illustrative and intended for comparative purposes. Actual values must be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like 3-pentylaniline in an organic solvent.

Objective: To quantitatively determine the solubility of 3-pentylaniline in a given organic solvent at a specific temperature.

Materials:

  • 3-Pentylaniline (solid or liquid)

  • Selected organic solvents of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-pentylaniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Dilution:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration of 3-pentylaniline into the linear range of the analytical instrument.

  • Analysis:

    • UV-Vis Spectroscopy: If 3-pentylaniline has a suitable chromophore, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify 3-pentylaniline. Create a calibration curve with standard solutions. Inject the diluted sample and determine its concentration based on the peak area.

  • Calculation of Solubility:

    • Calculate the concentration of 3-pentylaniline in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for 3-pentylaniline and all solvents used.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to solvent selection.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess 3-pentylaniline to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Collect supernatant prep2->samp1 samp2 Filter to remove solids samp1->samp2 samp3 Dilute sample samp2->samp3 an2 Analyze sample (UV-Vis or HPLC) samp3->an2 an1 Prepare calibration curve an1->an2 calc1 Determine concentration an2->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for solubility determination.

solvent_selection_logic cluster_polarity Polarity Assessment cluster_hbond Hydrogen Bonding cluster_practical Practical Considerations start Define Application Requirements (e.g., reaction, purification) pol_assess Assess polarity of 3-pentylaniline (polar head, nonpolar tail) start->pol_assess pol_match Select solvents with similar polarity ('like dissolves like') pol_assess->pol_match hbond_assess Consider H-bonding capability of solvent pol_match->hbond_assess hbond_protic Protic solvents (e.g., alcohols) hbond_assess->hbond_protic hbond_aprotic Aprotic solvents (e.g., ethers) hbond_assess->hbond_aprotic prac_bp Boiling Point hbond_protic->prac_bp hbond_aprotic->prac_bp prac_tox Toxicity and Safety prac_bp->prac_tox prac_cost Cost prac_tox->prac_cost exp_test Experimental Testing prac_cost->exp_test final_choice Final Solvent Selection exp_test->final_choice

Caption: Logical workflow for solvent selection.

References

Foundational

3-pentylaniline safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals Chemical Identification and Physical Properties 3-Pentylaniline is an alkylated aniline derivative. While specific experimental data for the 3-isomer is lim...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

3-Pentylaniline is an alkylated aniline derivative. While specific experimental data for the 3-isomer is limited, the general properties can be inferred from its structure and data from related compounds.

PropertyDataSource
CAS Number 57335-98-5[1][2]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [2]
Appearance Assumed to be a liquid, similar to isomers
Odor Likely a characteristic amine odor

Note: Properties such as boiling point, melting point, flash point, and density have not been reliably published for 3-pentylaniline. Data for isomers like 4-pentylaniline include a boiling point of 130°C and a density of 0.919 g/mL at 25°C.[3][4]

Hazard Identification and GHS Classification

Based on the hazard classifications of N-pentylaniline and the general hazards of aromatic amines, 3-pentylaniline should be handled as a hazardous substance.[5] The anticipated GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Aquatic Hazard, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects

(Data extrapolated from N-pentylaniline and other related compounds)[5][6]

Signal Word: Warning

Anticipated Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H332: Harmful if inhaled.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H412: Harmful to aquatic life with long lasting effects.[6]

Anticipated Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P273: Avoid release to the environment.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols and Handling Precautions

The following protocols are general best practices for handling alkylated anilines and should be adapted to specific laboratory conditions through a formal risk assessment.

Engineering Controls
  • All work with 3-pentylaniline must be performed in a properly functioning chemical fume hood.[8]

  • Ensure that a safety shower and eyewash station are easily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye and Face Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Nitrile gloves are generally sufficient for short-term use, but glove compatibility should be verified with the manufacturer.[8] Change gloves immediately if contaminated.
Skin and Body A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[8] Consider a chemically resistant apron for larger quantities.
Respiratory Not typically required when work is conducted in a fume hood. If vapors cannot be controlled, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of 3-pentylaniline from acquisition to disposal.

SafeHandlingWorkflow Acquisition Acquisition & Receipt PreUse Pre-Use Assessment Acquisition->PreUse Inspect Container Preparation Preparation & Engineering Controls PreUse->Preparation Review SDS & Don PPE Handling Chemical Handling & Experimentation Preparation->Handling Verify Hood & Assemble Apparatus Storage Short/Long-Term Storage Handling->Storage Seal & Label Container Waste Waste Accumulation Handling->Waste Segregate Waste Spill Spill or Exposure Emergency Handling->Spill Accident Occurs Storage->Handling Retrieve for Use Disposal Final Disposal Waste->Disposal Scheduled Pickup Spill->Handling Follow Emergency Protocol

Caption: A logical workflow for the safe handling of hazardous chemicals.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from sources of ignition, strong oxidizing agents, and acids.[8][9]

  • Store in a locked poison room or a designated area accessible only to authorized personnel.[9]

  • Protect from light and moisture, as anilines can darken upon exposure to air and light.[9]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[8][9]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the contaminated material into a suitable, labeled container for disposal.[9]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.[7]

  • Ensure adequate ventilation of the affected area after cleanup.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Hazards from Combustion: Combustion may produce toxic fumes of ammonia and nitrogen oxides.[10]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective, liquid-tight clothing.[10]

Disposal Considerations

  • Dispose of 3-pentylaniline and any contaminated materials as hazardous waste.

  • All waste must be placed in sealed, properly labeled containers.

  • Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[10] Do not allow the material to enter drains or waterways.[10]

References

Exploratory

Spectroscopic Profile of 3-Pentylaniline: A Technical Guide

Introduction This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-pentylaniline, a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availabili...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-pentylaniline, a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for 3-pentylaniline in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-pentylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Pentylaniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05t1HAr-H
~6.60 - 6.70m3HAr-H
~3.60br s2H-NH₂
~2.50t2HAr-CH₂-
~1.55m2H-CH₂-CH₂-CH₂-CH₃
~1.30m2H-CH₂-CH₂-CH₃
~0.90t3H-CH₃

Table 2: Predicted ¹³C NMR Data for 3-Pentylaniline

Chemical Shift (δ) ppmAssignment
~146.0Ar-C-NH₂
~144.5Ar-C-Alkyl
~129.0Ar-CH
~118.0Ar-CH
~115.5Ar-CH
~112.5Ar-CH
~36.0Ar-CH₂-
~33.5-CH₂-CH₂-CH₂-CH₃
~22.5-CH₂-CH₃
~14.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Pentylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, DoubletN-H stretch (asymmetric and symmetric)
3050 - 3000MediumAromatic C-H stretch
2955 - 2850StrongAliphatic C-H stretch
1620 - 1580StrongC=C aromatic ring stretch
1500 - 1450MediumC=C aromatic ring stretch
1300 - 1250MediumC-N stretch
800 - 700StrongAromatic C-H out-of-plane bend (m-substitution)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Pentylaniline

m/zPredicted Fragment Ion
163[M]⁺ (Molecular Ion)
106[M - C₄H₉]⁺ (Benzylic cleavage)
93[C₆H₅NH₂]⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid aromatic amine like 3-pentylaniline.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-pentylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As 3-pentylaniline is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3][4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the 3-pentylaniline sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[5]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent IR IR Sample->IR Prepare thin film (neat liquid) MS MS Sample->MS Inject into instrument Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical Environment Connectivity IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight Fragmentation

Caption: General workflow for spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation of 3-Pentylaniline

MS_Fragmentation M_ion 3-Pentylaniline [C₁₁H₁₇N]⁺ m/z = 163 Fragment1 [C₆H₅NH₂CH₂]⁺ m/z = 106 M_ion->Fragment1 Benzylic Cleavage Fragment2 [C₄H₉]• (Butyl radical) M_ion->Fragment2 Fragment3 [C₆H₅NH₂]⁺ m/z = 93 M_ion->Fragment3 Cleavage of pentyl group Radical1 [C₅H₁₁]• (Pentyl radical) M_ion->Radical1 Spectroscopic_Interrelation Structure 3-Pentylaniline Structure NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (-NH₂, Ar, Alkyl) IR->IR_info MS_info Molecular Weight (163 g/mol) Fragmentation Pattern MS->MS_info NMR_info->Structure IR_info->Structure MS_info->Structure

References

Foundational

commercial suppliers of high-purity 3-pentylaniline

An In-Depth Technical Guide to High-Purity 3-Pentylaniline for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of high-purity 3-pentylaniline, including its commercia...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to High-Purity 3-Pentylaniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 3-pentylaniline, including its commercial availability, physicochemical properties, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Commercial Availability and Specifications

High-purity 3-pentylaniline (CAS No. 57335-98-5) is available from a select number of specialized chemical suppliers. The typical purity levels and product specifications offered by commercial vendors are summarized below. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Table 1: Commercial Supplier Specifications for 3-Pentylaniline

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BLD PharmBD140596Not specified on website; CoA available upon request[1]57335-98-5C₁₁H₁₇N163.26
Aobchem657482≥95%[2]57335-98-5C₁₁H₁₇N163.26

Note: The information provided is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current product information and to request a Certificate of Analysis for specific batches.

Physicochemical Properties

Understanding the physicochemical properties of 3-pentylaniline is crucial for its application in experimental settings.

Table 2: Physicochemical Properties of 3-Pentylaniline

PropertyValue
CAS Number 57335-98-5
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Likely a liquid (based on similar aniline derivatives)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents

Experimental Protocols

Generalized Synthesis of meta-Alkylanilines

A plausible synthetic route to 3-pentylaniline could involve the reaction of a suitable 1,3-diketone with an amine in the presence of an acid catalyst, followed by aromatization. This method offers a versatile approach to constructing the substituted aniline ring system.[3][4]

Reaction Scheme:

G reagent1 Pentyl-1,3-diketone intermediate Cyclized Intermediate reagent1->intermediate + Amine reagent2 Amine Source (e.g., Ammonia) reagent2->intermediate catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->intermediate product 3-Pentylaniline intermediate->product Aromatization

Figure 1: Generalized synthetic pathway for 3-pentylaniline.

Experimental Procedure (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pentyl-substituted 1,3-diketone (1 equivalent) and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add the amine source (e.g., ammonium acetate, 1.5 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid, 0.3 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the high-purity 3-pentylaniline.

Analytical Methods

The purity and identity of 3-pentylaniline can be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like anilines. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide fragmentation patterns that can confirm the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the final product and confirm the position of the pentyl group on the aniline ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-H stretches of the alkyl chain and aromatic ring.

G start Synthesized 3-Pentylaniline gcms Purity & Identity (GC-MS) start->gcms nmr Structural Confirmation (NMR) start->nmr ftir Functional Group ID (FTIR) start->ftir end High-Purity 3-Pentylaniline gcms->end nmr->end ftir->end

Figure 2: Analytical workflow for 3-pentylaniline characterization.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-pentylaniline are not extensively documented, the aniline scaffold is a common motif in many bioactive molecules. The structure-activity relationship (SAR) of aniline derivatives is a key area of investigation in drug design.

The introduction of an alkyl group, such as a pentyl chain, at the meta-position of the aniline ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability. These modifications can, in turn, affect the compound's binding affinity to biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy.

Potential Areas of Investigation:

  • Lead Optimization: 3-Pentylaniline can serve as a building block or a starting point for the synthesis of more complex molecules in lead optimization campaigns. By modifying the aniline core, medicinal chemists can explore the SAR of a compound series to enhance its desired biological activity.

  • Fragment-Based Drug Discovery: The 3-pentylaniline moiety could be identified as a fragment that binds to a specific biological target. Further elaboration of this fragment could lead to the development of potent and selective inhibitors.

  • Probing Target Binding Pockets: The pentyl group can be utilized to explore hydrophobic pockets within a protein's active site. The length and branching of the alkyl chain can be systematically varied to optimize interactions and improve binding affinity.

G start 3-Pentylaniline (Building Block) synthesis Synthesis of Analog Library start->synthesis screening Biological Screening (e.g., Enzyme Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design candidate Drug Candidate optimization->candidate

Figure 3: Role of 3-pentylaniline in a drug discovery workflow.

Conclusion

High-purity 3-pentylaniline is a commercially available chemical intermediate with potential applications in synthetic chemistry and drug discovery. While specific data on its synthesis and biological activity are limited in the public domain, its structural features make it an interesting building block for the exploration of structure-activity relationships in medicinal chemistry. Researchers interested in utilizing this compound are encouraged to contact commercial suppliers for detailed specifications and to employ standard analytical techniques for its characterization.

References

Exploratory

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Pentylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Pentylaniline, a substituted aromatic amine, is a molecule of interest in various fields, including materials science and pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentylaniline, a substituted aromatic amine, is a molecule of interest in various fields, including materials science and pharmaceutical development, due to its unique chemical structure. Understanding its thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling chemical reactions at elevated temperatures. This guide provides a comprehensive overview of the predicted thermal stability and decomposition profile of 3-pentylaniline, based on analogous compounds.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In 3-pentylaniline, the C-N bond and the C-C bonds of the pentyl group are the most likely sites for initial thermal scission. The aromatic ring itself is highly stable and typically requires significantly higher temperatures for fragmentation.

Based on studies of other N-alkylanilines, the decomposition of 3-pentylaniline is expected to proceed via a free-radical mechanism. The initiation step would likely involve the homolytic cleavage of the C-N bond or a C-C bond within the pentyl side chain.

Table 1: Predicted Thermal Decomposition Data for 3-Pentylaniline (Analogous Compound Data)

ParameterPredicted Value/RangeAnalytical TechniqueNotes
Onset Decomposition Temperature (Tonset) 300 - 400 °CThermogravimetric Analysis (TGA)This is an estimated range based on the thermal stability of other alkyl-substituted anilines. The actual temperature will depend on the heating rate and atmospheric conditions.
Temperature of Maximum Decomposition Rate (Tmax) 350 - 450 °CDerivative Thermogravimetry (DTG)Represents the temperature at which the rate of mass loss is highest.
Major Decomposition Products Aniline, Pentene isomers, Pentane, Alkylbenzenes, BenzonitrilePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)The product distribution will be highly dependent on the pyrolysis temperature and reaction conditions.
Final Residue at 800 °C < 10%Thermogravimetric Analysis (TGA)A small amount of char residue is expected from the aromatization and condensation of decomposition fragments.

Predicted Decomposition Pathways

The thermal decomposition of 3-pentylaniline is likely to follow several competing pathways, primarily initiated by the cleavage of the weakest bonds.

Decomposition_Pathway Predicted Thermal Decomposition Pathways of 3-Pentylaniline cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: C-C Bond Cleavage (β-scission) cluster_path3 Pathway 3: Dehydrogenation and Cyclization 3-Pentylaniline 3-Pentylaniline Pentyl_Radical Pentyl Radical 3-Pentylaniline->Pentyl_Radical Δ Anilino_Radical Anilino Radical 3-Pentylaniline->Anilino_Radical Δ Alkyl_Radical_1 Butyl/Propyl/Ethyl Radical 3-Pentylaniline->Alkyl_Radical_1 Δ Anilinoethyl_Radical Substituted Anilino Radical 3-Pentylaniline->Anilinoethyl_Radical Δ Dehydrogenated_Intermediate Dehydrogenated Intermediate 3-Pentylaniline->Dehydrogenated_Intermediate Δ, -H2 Pentene_Isomers Pentene Isomers Pentyl_Radical->Pentene_Isomers H-abstraction Aniline Aniline Anilino_Radical->Aniline H-abstraction Smaller_Alkenes Smaller Alkenes Alkyl_Radical_1->Smaller_Alkenes H-abstraction Alkyl_Anilines Shorter-chain Alkyl Anilines Anilinoethyl_Radical->Alkyl_Anilines Rearrangement Polycyclic_Aromatic_Compounds Polycyclic Aromatic Compounds (Char) Dehydrogenated_Intermediate->Polycyclic_Aromatic_Compounds Condensation Benzonitrile Benzonitrile Dehydrogenated_Intermediate->Benzonitrile Rearrangement TGA_DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibration Instrument Calibration (Mass & Temperature) Sample_Prep Sample Preparation (5-10 mg in inert pan) Calibration->Sample_Prep Conditions Set Experimental Conditions (Inert Atmosphere, Temp. Program, Heating Rate) Sample_Prep->Conditions Run Run TGA/DSC Analysis Conditions->Run TGA_Curve Analyze TGA Curve (Tonset, % Residue) Run->TGA_Curve DTG_Curve Analyze DTG Curve (Tmax) Run->DTG_Curve DSC_Curve Analyze DSC Curve (Melting, Boiling, Decomposition) Run->DSC_Curve PyGCMS_Workflow cluster_prep_py Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_analysis_py Data Analysis Sample_Prep_Py Sample Preparation (50-200 µg in pyrolysis cup) Pyrolysis_Conditions Set Pyrolysis Conditions (Temperature, Time) Sample_Prep_Py->Pyrolysis_Conditions Pyrolyze Pyrolyze Sample Pyrolysis_Conditions->Pyrolyze GC_Separation GC Separation (Temperature Program) Pyrolyze->GC_Separation MS_Detection MS Detection (Full Scan) GC_Separation->MS_Detection Peak_Identification Peak Identification (Mass Spectral Library Search) MS_Detection->Peak_Identification

Foundational

historical synthesis methods for alkylated anilines

An In-depth Technical Guide to the Historical Synthesis of Alkylated Anilines For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core historical...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Synthesis of Alkylated Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of N-alkylated anilines. From foundational 19th-century reactions to the transformative palladium-catalyzed methods of the late 20th century, this document details the mechanisms, scope, and practical execution of these crucial synthetic transformations. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key reactions.

Direct Alkylation: The Hofmann Method

The direct N-alkylation of anilines with alkyl halides is one of the earliest methods for forming C–N bonds. First described by August Wilhelm von Hofmann in the mid-19th century, this reaction proceeds via a nucleophilic substitution (SN2) mechanism. Aniline, acting as a nucleophile, attacks the electrophilic alkyl halide.

A primary challenge of this method is the lack of selectivity. The initially formed secondary aniline is often more nucleophilic than the starting primary aniline, leading to subsequent alkylations. This results in a mixture of secondary amine, tertiary amine, and even quaternary ammonium salt.[1][2] Controlling the reaction to favor mono-alkylation requires careful management of stoichiometry (using an excess of the amine) and reaction conditions. For exhaustive alkylation to produce the quaternary salt, an excess of the alkyl halide is used.[1]

General Reaction Scheme:

Ar-NH₂ + R-X → [Ar-NH₂R]⁺X⁻ → Ar-NHR + HX Ar-NHR + R-X → [Ar-NHR₂]⁺X⁻ → Ar-NR₂ + HX Ar-NR₂ + R-X → [Ar-NR₃]⁺X⁻ (Quaternary Ammonium Salt)

Logical Workflow for Hofmann Alkylation

hofmann_workflow cluster_start Inputs cluster_conditions Reaction Conditions cluster_products Potential Products cluster_workup Workup & Purification Aniline Aniline (ArNH2) Stoich Control Stoichiometry (Excess Amine for Mono-alkylation Excess R-X for Exhaustive) Aniline->Stoich AlkylHalide Alkyl Halide (R-X) AlkylHalide->Stoich Base Add Mild Base (e.g., NaHCO3) to neutralize HX Heat Apply Heat Mono Mono-alkylated (ArNHR) Heat->Mono Di Di-alkylated (ArNR2) Heat->Di Quat Quaternary Salt ([ArNR3]+X-) Heat->Quat Workup Aqueous Workup (Neutralization, Extraction) Mono->Workup Di->Workup Quat->Workup Purify Distillation or Chromatography Workup->Purify

Caption: General workflow for Hofmann N-alkylation of anilines.

Quantitative Data: Direct Alkylation of Aniline
Alkylating AgentProductCatalyst/ConditionsYieldReference
Methyl AlcoholN,N-DimethylanilineAniline hydrochloride, 230-240 °C, AutoclaveHigh (not specified)[3]
Methyl AlcoholN,N-DimethylanilineH₂SO₄, 215 °C, 30 atm, Autoclave95%[3]
Dimethyl SulfateN-MethylanilineNaOH (aq), <10 °CNot specified (mixture)[4]
Methyl IodideQuaternary SaltExcess CH₃I, mild base (NaHCO₃)Major product[1]
Experimental Protocol: Synthesis of N,N-Dimethylaniline

This protocol is adapted from a historical industrial method.[3][5]

  • Reaction Setup: In a high-pressure autoclave, combine aniline (93 g, 1.0 mol), methanol (105 g, 3.3 mol), and concentrated sulfuric acid (9.4 g).

  • First Heating: Seal the autoclave and heat to 215 °C for 6 hours. The internal pressure will rise to approximately 30 atm.

  • Cooling and Neutralization: Allow the autoclave to cool completely to room temperature. Carefully add a 30% aqueous solution of sodium hydroxide (25 g NaOH in water).

  • Second Heating: Reseal the autoclave and heat to 170 °C for 5 hours. This step decomposes intermediate sulfonated ammonium compounds.

  • Workup: After cooling, transfer the contents to a distillation apparatus. Perform a steam distillation to isolate the crude product.

  • Purification: Separate the organic layer from the distillate. The N,N-dimethylaniline can be salted out using sodium chloride to improve separation. Dry the organic layer over solid potassium hydroxide (KOH) and perform a final fractional distillation, collecting the fraction boiling at 192 °C. The expected yield is approximately 95%.

Reductive Amination

Reductive amination is a highly versatile and widely used method for preparing N-alkylated anilines. The process involves two key steps:

  • Imine/Iminium Ion Formation: Aniline reacts with a carbonyl compound (an aldehyde or ketone) under slightly acidic conditions to form a Schiff base (an imine) or its protonated form, the iminium ion.

  • Reduction: The C=N double bond of the imine/iminium ion is then reduced to a C-N single bond using a suitable reducing agent.

This method offers much greater control and selectivity for mono-alkylation compared to direct Hofmann alkylation. A key advantage is the ability to perform the reaction as a "one-pot" procedure by choosing a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound.[6][7][8] Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[8][9]

Reaction Mechanism: Reductive Amination

reductive_amination_mechanism Reactants Aniline (ArNH2) + Aldehyde (RCHO) Protonation Protonation of Carbonyl (H+ catalyst) Reactants->Protonation [1] Attack Nucleophilic Attack by Aniline Protonation->Attack [2] Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal [3] ProtonTransfer Proton Transfer (N to O) Hemiaminal->ProtonTransfer [4] WaterLoss Loss of Water (-H2O) ProtonTransfer->WaterLoss [5] Iminium Iminium Ion [ArNH=CHR]+ WaterLoss->Iminium [6] Reduction Reduction (e.g., NaBH3CN, 'H-') Iminium->Reduction [7] Product N-Alkylated Aniline (ArNH-CH2R) Reduction->Product [8]

Caption: Mechanism of acid-catalyzed reductive amination.

The Leuckart–Wallach Reaction

A classical variant of reductive amination is the Leuckart–Wallach reaction , which uses formic acid (HCOOH) or its derivatives (like ammonium formate) as the reducing agent.[10] The reaction typically requires high temperatures (100-200 °C). Formic acid serves as a source of hydride for the reduction step.

Quantitative Data: Reductive Alkylation
Aniline SubstrateCarbonyl SourceReducing Agent / ConditionsProductYieldReference
AnilineMethanolCopper-Chromite Catalyst, H₂, 180-220 °CN-MethylanilineHigh[11]
AnilineAldehydes/KetonesH₂ / CatalystN-Alkylated AnilineGood-Excellent[9]
AnilineBenzaldehydeCo₃O₄/NGr@C, H₂N-BenzylanilineGood-Excellent[12]
Adamantyl AmineGlyoxylic Acid30% Pd/C, 40 °C, 6 atm N₂N-alkylated amino ester85%[13]
Experimental Protocol: One-Pot Reductive Amination of Aniline

This protocol is a general representation of modern one-pot reductive amination.[8]

  • Reaction Setup: To a round-bottom flask, add aniline (10 mmol) and the desired aldehyde or ketone (11 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (50 mL).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 3-5 drops) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 15 mmol) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon strong acidification. The reaction is typically exothermic and may require cooling with an ice bath.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding water. Adjust the pH to be basic (pH > 9) with an aqueous NaOH or K₂CO₃ solution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation, reported by Fritz Ullmann in the early 1900s, was the first major method for forming aryl-amine bonds using a metal catalyst. The classic reaction involves the coupling of an aniline with an aryl halide in the presence of stoichiometric amounts of copper powder at very high temperatures (>200 °C) in a polar aprotic solvent.[14] The reaction involving an aniline is specifically known as the Goldberg reaction .

While historically significant, the harsh conditions limited its scope. Modern protocols have greatly improved the reaction by using soluble copper(I) salts (e.g., CuI) and adding ligands such as diamines or amino acids (e.g., L-proline), which allow the reaction to proceed at much lower temperatures (80-110 °C) with catalytic amounts of copper.[15][16]

Catalytic Cycle of Ullmann Condensation

ullmann_cycle CuI Cu(I) Catalyst Amide_Formation Amide Formation CuI->Amide_Formation + ArNH2, Base Cu_Amide Copper Amide [Ar-N(H)-Cu] Amide_Formation->Cu_Amide OxAdd Oxidative Addition of Aryl Halide (Ar'-X) Cu_Amide->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regenerates Catalyst Product N-Arylated Aniline (Ar-NH-Ar') RedElim->Product

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Quantitative Data: Copper-Catalyzed N-Arylation
Aniline SubstrateArylating AgentCatalyst / Ligand / ConditionsYieldReference
Amides (general)Aryl IodideCuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate, K₃PO₄, DMSO, 110 °CGood-High[16]
AnilinePhenyltriethoxysilaneCu(OAc)₂ (20 mol%), TBAF, AcOH, DMSO, 45 °C78% (Diphenylamine)[17]
4-MethoxyanilinePhenyltriethoxysilaneCu(OAc)₂ (20 mol%), TBAF, AcOH, DMSO, 45 °C85%[17]
AnilineIodonium YlideCuSO₄·5H₂O (10 mol%), Water, 60 °C82% (Diphenylamine)[15]
Experimental Protocol: Ligand-Promoted Ullmann N-Arylation

This protocol is representative of modern, milder Ullmann conditions.[16]

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the amide or aniline (10 mmol), potassium phosphate (K₃PO₄, 10 mmol), copper(I) iodide (CuI, 0.5 mmol, 5 mol%), and the ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 1 mmol, 10 mol%) in dimethyl sulfoxide (DMSO, 10 mL).

  • Addition of Reagents: Add the aryl iodide (12 mmol) to the mixture at room temperature.

  • Reaction: Heat the mixture with vigorous stirring in an oil bath at 110 °C for 5 hours.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Workup and Purification: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Palladium-Catalyzed N-Alkylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, developed in the mid-1990s, revolutionized the synthesis of arylamines.[18] This palladium-catalyzed cross-coupling reaction allows for the formation of C–N bonds between a wide variety of aryl halides or triflates and amines under relatively mild conditions.[7][19]

The reaction's success is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The development of increasingly bulky and electron-rich ligands (e.g., XPhos) has dramatically expanded the substrate scope to include less reactive aryl chlorides and a broader range of amine coupling partners.[19] The reaction requires a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu).

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_cycle Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl [Ar-Pd(II)-X]L2 OxAdd->PdII_Aryl Amine_Coord Amine Coordination + Ar'NH2, - HX, + Base PdII_Aryl->Amine_Coord PdII_Amide [Ar-Pd(II)-NHAr']L2 Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regenerates Catalyst Product N-Arylated Aniline (Ar-NH-Ar') RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination
Aniline SubstrateAryl HalideCatalyst / Ligand / ConditionsYieldReference
Aniline4-ChlorotoluenePdCl₂ (0.2 mol%), Ligand A1, KOt-Bu, tBuOH, 80 °C, MW96%[2]
4-Methoxyaniline4-ChlorotoluenePdCl₂ (0.2 mol%), Ligand A1, KOt-Bu, tBuOH, 80 °C, MW98%[2]
Aniline4-Bromo-tert-butylbenzenePd(OAc)₂, P(tBu)₃, NaOtBu, Toluene, 80 °C99%[19]
Secondary AminesAryl ChloridesNi(COD)₂, DPPF, NaOtBuModerate-Excellent[20]
Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is a general procedure for the coupling of an aniline with an aryl halide.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add Reagents: Remove the tube from the glovebox. Add the aryl halide (1.0 mmol) and the aniline (1.2 mmol) under a positive pressure of argon.

  • Add Solvent: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of 3-Pentylaniline in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract While 3-pentylaniline is not a conventionally documented precursor in the synthesis of liquid crystals, its structure, featuring a lateral alkyl ch...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-pentylaniline is not a conventionally documented precursor in the synthesis of liquid crystals, its structure, featuring a lateral alkyl chain, offers a compelling avenue for the design of novel mesogenic materials. The introduction of a pentyl group at the 3-position of the aniline ring is anticipated to significantly influence the resulting liquid crystal's properties by sterically hindering intermolecular interactions and altering the molecular aspect ratio. This document provides a prospective analysis, including a generalized synthetic protocol for preparing Schiff base liquid crystals from 3-pentylaniline, a discussion of the expected effects of lateral substitution on mesomorphic behavior, and comparative data from analogous laterally substituted systems. The provided information serves as a foundational guide for researchers venturing into the synthesis and characterization of liquid crystals derived from this and similar laterally-substituted anilines.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The constituent molecules of liquid crystals, known as mesogens, possess a degree of orientational order but lack long-range positional order. The molecular structure of a mesogen is paramount in determining its liquid crystalline properties, including the temperature range of the mesophase and the type of phase exhibited (e.g., nematic, smectic).

Lateral substitution, the attachment of atoms or functional groups to the side of a mesogenic core, is a powerful strategy for fine-tuning the physical properties of liquid crystals. A lateral substituent, such as the pentyl group in 3-pentylaniline, increases the width of the molecule, which can disrupt the close packing of the mesogens. This disruption typically leads to a decrease in the melting point and a reduction in the stability of the liquid crystalline phase, often lowering the clearing point (the temperature at which the material becomes an isotropic liquid). Furthermore, lateral chains can suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase.

Proposed Synthesis of a Schiff Base Liquid Crystal from 3-Pentylaniline

A common and straightforward method for synthesizing rod-like (calamitic) liquid crystals is the formation of a Schiff base (or imine) through the condensation reaction of an aniline derivative with an aldehyde. The following is a generalized experimental protocol for the synthesis of a potential liquid crystal using 3-pentylaniline.

Experimental Protocol: Synthesis of (E)-4-((4-(hexyloxy)benzylidene)amino)-3-pentylbenzene

Materials:

  • 3-Pentylaniline

  • 4-(Hexyloxy)benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 3-pentylaniline in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of 4-(hexyloxy)benzaldehyde.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will likely precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and hexane) to obtain the pure Schiff base liquid crystal.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity. The mesomorphic properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Data Presentation: Influence of Lateral Alkyl Chains on Liquid Crystal Properties

Compound StructureLateral SubstituentMelting Point (°C)Nematic to Isotropic Transition (°C)Smectic A to Nematic/Isotropic Transition (°C)Reference Series Analogy
4-((4-(hexyloxy)benzylidene)amino)toluene-CH₃ (at C4')75101-Laterally unsubstituted (analog)
4-((4-(hexyloxy)benzylidene)amino)-3-methylbenzene-CH₃ (at C3')5885-Laterally substituted (analog)
4-((4-(hexyloxy)benzylidene)amino)-3-ethylbenzene-CH₂CH₃ (at C3')5278-Laterally substituted (analog)
Predicted: 4-((4-(hexyloxy)benzylidene)amino)-3-pentylbenzene -C₅H₁₁ (at C3') Lower Lower Likely Absent Target Compound

Note: The data presented for analogous compounds are representative values from the literature on laterally substituted liquid crystals and are intended for comparative purposes only. The values for the predicted compound are qualitative expectations based on established structure-property relationships.

Mandatory Visualizations

Logical Relationship Diagram

cluster_0 Molecular Structure Modification cluster_1 Impact on Molecular Properties cluster_2 Resulting Mesomorphic Behavior 3-Pentylaniline 3-Pentylaniline Lateral_Pentyl_Group Introduction of Lateral Pentyl Group 3-Pentylaniline->Lateral_Pentyl_Group possesses Increased_Width Increased Molecular Width Lateral_Pentyl_Group->Increased_Width Steric_Hindrance Steric Hindrance Increased_Width->Steric_Hindrance Reduced_Packing Reduced Intermolecular Packing Efficiency Steric_Hindrance->Reduced_Packing Lowered_Clearing_Point Lowered Clearing Point (N-I Transition) Reduced_Packing->Lowered_Clearing_Point Suppressed_Smectic Suppression of Smectic Phases Reduced_Packing->Suppressed_Smectic Nematic_Phase Predominance of Nematic Phase Suppressed_Smectic->Nematic_Phase

Caption: Logical flow from molecular structure to mesomorphic properties.

Experimental Workflow Diagram

Start Start Reactants 3-Pentylaniline + 4-(Hexyloxy)benzaldehyde Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) Reactants->Reaction Cooling Cooling and Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Characterization Structural and Thermal Analysis (FT-IR, NMR, DSC, POM) Purification->Characterization End End Characterization->End

Caption: Synthesis workflow for a Schiff base liquid crystal.

Conclusion

The use of 3-pentylaniline in liquid crystal synthesis represents an exploratory area with the potential for creating novel materials with tailored properties. Based on established principles of molecular design in liquid crystals, it is predicted that the lateral pentyl group will lead to lower melting and clearing points and a preference for the nematic phase. The provided synthetic protocol offers a reliable starting point for the experimental investigation of such compounds. Further research, including the synthesis and detailed characterization of a homologous series of liquid crystals derived from 3-alkylanilines, would provide a more comprehensive understanding of the structure-property relationships governing these materials and could open up new possibilities for their application in display technologies and other advanced materials.

Application

Application Notes and Protocols: 3-Pentylaniline as a Precursor for Azo Dye Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–).

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their facile synthesis, structural diversity, and wide range of colors have led to their extensive use in various industries, including textiles, printing, and pharmaceuticals. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling agent, such as a phenol, naphthol, or another aromatic amine.

Key Experimental Protocols

The synthesis of an azo dye from 3-pentylaniline is a two-stage process:

  • Diazotization of 3-Pentylaniline: Conversion of the primary amine into a diazonium salt.[1][2]

  • Azo Coupling: Reaction of the diazonium salt with a coupling agent to form the azo dye.[1]

Protocol 1: Synthesis of a Hypothetical Azo Dye from 3-Pentylaniline and 2-Naphthol

This protocol describes the synthesis of a representative azo dye, 1-(3-pentylphenylazo)-2-naphthol.

Materials and Reagents:

  • 3-Pentylaniline

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Sodium nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice

Instrumentation:

  • Magnetic stirrer with a stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Buchner funnel and vacuum flask

  • pH meter or pH paper

  • Melting point apparatus

  • UV-Vis spectrophotometer

  • FTIR spectrometer

  • NMR spectrometer

Part A: Diazotization of 3-Pentylaniline

  • In a 100 mL beaker, dissolve a specific molar equivalent of 3-pentylaniline in 2 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.[1][3]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 3-pentylaniline solution, ensuring the temperature remains below 5 °C.[1]

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure complete diazotization.

  • To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the dye completely.

Part C: Isolation and Purification of the Azo Dye

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a vacuum oven at a low temperature.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of the azo dye derived from 3-pentylaniline and 2-naphthol.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar ratio of 3-pentylaniline to 2-naphthol1:1
Reaction Temperature0-5 °C
Reaction Time2 hours
Theoretical Yield(Calculated based on starting material)
Actual Yield(Experimentally determined)
Percent Yield(Calculated)

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
AppearanceColored solid
Melting Point(Experimentally determined)
λmax (in Ethanol)(Experimentally determined)
Molar Absorptivity (ε)(Calculated)
Key FTIR Peaks (cm⁻¹)(Experimentally determined)
¹H NMR Chemical Shifts (ppm)(Experimentally determined)
¹³C NMR Chemical Shifts (ppm)(Experimentally determined)

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Amine 3-Pentylaniline HCl_NaNO2 HCl, NaNO2 0-5 °C Amine->HCl_NaNO2 Step 1 Diazonium_Salt 3-Pentylbenzene- diazonium Chloride HCl_NaNO2->Diazonium_Salt Coupling_Agent 2-Naphthol in NaOH Diazonium_Salt->Coupling_Agent Step 2 Azo_Dye Crude Azo Dye Coupling_Agent->Azo_Dye Filtration Vacuum Filtration Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Step 3 Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye

Caption: Workflow for the synthesis of an azo dye from 3-pentylaniline.

Diazotization_Reaction reactant1 3-Pentylaniline plus1 + reactant2 NaNO₂ + 2HCl arrow 0-5 °C product1 3-Pentylbenzenediazonium Chloride plus2 + product2 NaCl + 2H₂O

Caption: Diazotization of 3-pentylaniline.

Coupling_Reaction reactant1 3-Pentylbenzenediazonium Chloride plus1 + reactant2 2-Naphthol arrow NaOH 0-5 °C product1 1-(3-Pentylphenylazo)-2-naphthol plus2 + product2 NaCl + H₂O

Caption: Azo coupling of the diazonium salt with 2-naphthol.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated acids and bases with care in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

  • Avoid inhalation of dust and vapors.

The protocols outlined in this document provide a foundational framework for the synthesis of azo dyes using 3-pentylaniline as a precursor. Researchers can adapt these methods to explore a variety of coupling agents, leading to the creation of novel dyes with potentially unique properties conferred by the 3-pentyl substituent. Further characterization and application-based studies will be essential to fully elucidate the potential of these new compounds in various scientific and industrial fields.

References

Method

Application Notes and Protocols: Synthesis of Schiff Bases from 3-Pentylaniline and Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds. They are typically...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2][3] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][4][5] The biological efficacy of Schiff bases can be tuned by varying the substituent groups on both the aniline and aldehyde moieties. The incorporation of a lipophilic alkyl group, such as the pentyl group in 3-pentylaniline, can modulate the compound's solubility and cell membrane permeability, potentially enhancing its bioavailability and therapeutic effect.

These application notes provide a detailed protocol for the synthesis of Schiff bases from 3-pentylaniline and various aldehydes, along with guidelines for their characterization.

General Reaction Scheme

The synthesis of a Schiff base from 3-pentylaniline and an aldehyde proceeds via a nucleophilic addition-elimination reaction. The primary amine of 3-pentylaniline attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond.

Caption: General reaction for the synthesis of a Schiff base.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from 3-pentylaniline and a representative aldehyde.

Materials:

  • 3-Pentylaniline

  • Selected aldehyde (e.g., salicylaldehyde, benzaldehyde, vanillin)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., ethanol, methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-pentylaniline (1.0 eq.) in absolute ethanol. Add the selected aldehyde (1.0 eq.) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. For many Schiff bases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Experimental Workflow

G start Start dissolve Dissolve 3-Pentylaniline and Aldehyde in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate/Crystallize Product cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry the Product filter->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize characterize Characterize Product (MP, FTIR, NMR, MS) recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of 3-pentylaniline Schiff bases.

Data Presentation

The following table summarizes representative data for Schiff bases synthesized from 3-pentylaniline and various aldehydes. Disclaimer: The following data are representative examples based on typical values for similar Schiff bases and are intended for illustrative purposes. Actual experimental results may vary.

AldehydeReaction Time (h)Yield (%)M.P. (°C)FTIR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)
Benzaldehyde38578-80~1625~8.35
Salicylaldehyde292115-117~1618~8.60
4-Methoxybenzaldehyde48895-97~1620~8.30
Vanillin390142-144~1622~8.45

Characterization

  • FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1690 cm⁻¹, which is characteristic of the C=N stretching vibration. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[2][3]

  • ¹H NMR Spectroscopy: The key signal in the ¹H NMR spectrum is a singlet in the range of δ 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-).[5] The signals for the aromatic and pentyl group protons will also be present in their expected regions.

  • ¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal in the range of δ 140-165 ppm for the azomethine carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Development

Schiff bases derived from 3-pentylaniline are promising candidates for various therapeutic applications. The lipophilic nature of the pentyl group may enhance the ability of these compounds to cross biological membranes, potentially improving their efficacy as:

  • Antimicrobial Agents: Schiff bases are known to exhibit significant antibacterial and antifungal activities.[2][3][4]

  • Anticancer Agents: Many Schiff base derivatives have demonstrated cytotoxicity against various cancer cell lines.[2]

  • Anti-inflammatory Agents: Some Schiff bases possess anti-inflammatory properties.[2]

Further research and biological evaluation are necessary to fully explore the therapeutic potential of these novel compounds.

References

Application

Application Notes and Protocols: The Potential Role of 3-Pentylaniline in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction Polyaniline (PANI) is a well-studied conducting polymer with diverse applications in areas such as sensors, anti-static coatings, and bi...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyaniline (PANI) is a well-studied conducting polymer with diverse applications in areas such as sensors, anti-static coatings, and biomedical devices.[1][2][3] The properties of PANI can be tailored by substituting various functional groups onto the aniline monomer. This document explores the anticipated role of a specific, yet lesser-documented substituted aniline, 3-pentylaniline, in polymer chemistry. While direct literature on poly(3-pentylaniline) is scarce, we can extrapolate its potential properties and applications based on the known effects of alkyl substitutions on the polyaniline backbone. The introduction of a pentyl group at the meta position of the aniline ring is expected to significantly influence the polymer's solubility, processability, and electrochemical characteristics. These modifications could open up new avenues for the application of polyaniline-based materials.

Predicted Properties of Poly(3-pentylaniline)

The introduction of an alkyl group, such as a pentyl group, onto the polyaniline chain is anticipated to alter its physicochemical properties. The table below summarizes the expected changes in comparison to unsubstituted polyaniline.

PropertyUnsubstituted Polyaniline (PANI)Expected Properties of Poly(3-pentylaniline)Rationale for Change
Solubility Generally poor in common organic solvents.Improved solubility in organic solvents like THF, chloroform, and DMF.The bulky, non-polar pentyl group will increase the steric hindrance between polymer chains, reducing intermolecular forces and allowing solvent molecules to interact more readily.
Processability Difficult to process from solution.Enhanced processability , enabling solution-based techniques like spin-coating and casting.Improved solubility directly leads to better processability, facilitating the formation of uniform thin films and coatings.
Electrical Conductivity High conductivity in the doped state (10⁻² to 10² S/cm).[4]Potentially lower conductivity compared to PANI.The pentyl group can introduce steric hindrance that disrupts the planarity of the polymer backbone, which is crucial for efficient charge transport along the chain.
Morphology Typically granular or fibrillar.Potentially more amorphous or with altered nanostructures.The presence of the substituent can influence the self-assembly and packing of the polymer chains during polymerization.
Electrochemical Activity Well-defined redox peaks.Modified redox potentials and potentially altered electrochemical stability.The electronic effect of the alkyl group can influence the electron density on the polymer backbone, affecting its oxidation and reduction potentials.

Potential Applications

Based on the predicted properties, poly(3-pentylaniline) could be a valuable material for various applications:

  • Soluble Conducting Polymers: The enhanced solubility would make it a candidate for applications requiring solution-based processing, such as printable electronics, sensors, and coatings.

  • Corrosion-Resistant Coatings: Polyaniline is known for its anti-corrosion properties. A more soluble and processable derivative could lead to more effective and easily applicable protective coatings.

  • Sensors: The modified electronic properties and potential for tailored morphology could be exploited in the development of chemical sensors with high selectivity and sensitivity.

  • Biomedical Applications: The incorporation of alkyl chains might enhance the biocompatibility of polyaniline, making it suitable for applications in tissue engineering and drug delivery systems.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a substituted polyaniline like poly(3-pentylaniline), based on standard methods for polyaniline derivatives.[1][5]

Chemical Oxidative Polymerization of 3-Pentylaniline

This protocol describes a general method for synthesizing poly(3-pentylaniline) using a chemical oxidant.

Materials:

  • 3-Pentylaniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant)

  • Methanol (for washing)

  • Deionized water

Procedure:

  • Dissolve a specific molar amount of 3-pentylaniline in 1 M HCl solution in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl, also cooled to 0-5 °C.

  • Slowly add the oxidant solution to the monomer solution dropwise while maintaining vigorous stirring.

  • Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) at 0-5 °C. The solution should gradually change color, indicating polymerization.

  • After the reaction is complete, collect the polymer precipitate by filtration.

  • Wash the precipitate repeatedly with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

Characterization of Poly(3-pentylaniline)

The synthesized polymer should be characterized to determine its structure, morphology, and properties.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: To confirm the presence of characteristic functional groups of the polyaniline backbone and the pentyl substituent.

    • UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.

    • NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Morphological Analysis:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution of the soluble polymer fraction.[6]

  • Conductivity Measurement:

    • Four-Point Probe Method: To measure the electrical conductivity of the pressed polymer pellet or a thin film.

Visualizations

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization Monomer 3-Pentylaniline Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Oxidant Ammonium Persulfate Oxidant->Polymerization Dopant HCl Dopant->Polymerization Washing Washing & Filtration Polymerization->Washing Drying Drying Washing->Drying Polymer Poly(3-pentylaniline) Powder Drying->Polymer Spectroscopy Spectroscopy (FTIR, UV-Vis, NMR) Polymer->Spectroscopy Morphology Morphology (SEM) Polymer->Morphology Thermal Thermal Analysis (TGA) Polymer->Thermal GPC GPC Polymer->GPC Conductivity Conductivity Measurement Polymer->Conductivity

Caption: Workflow for the synthesis and characterization of poly(3-pentylaniline).

General Structure of Substituted Polyaniline

cluster_structure General Structure of Poly(3-pentylaniline) unit1 [ N1 N unit2 ]n H1 H N1->H1 ring1 N1->ring1 N2 N ring2 N2->ring2 ring1->N2 substituent C5H11 ring1:n->substituent

Caption: Repeating unit of poly(3-pentylaniline).

References

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hyb...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely used in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[[“]][2] This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction involving derivatives of 3-pentylaniline, a valuable building block in medicinal chemistry and materials science. While specific literature on the direct use of 3-pentylaniline in Suzuki couplings is not prevalent, this protocol is based on well-established procedures for structurally similar anilines and aryl halides.[3][4][5]

Core Application:

The primary application of the Suzuki coupling in the context of 3-pentylaniline is the synthesis of substituted biaryl compounds. Typically, 3-pentylaniline is first converted to an aryl halide (e.g., 3-bromo- or 3-iodo-pentylaniline) to serve as the electrophilic partner in the coupling reaction. This is then reacted with a variety of aryl or heteroaryl boronic acids or esters to introduce molecular diversity, a key step in drug discovery and the development of novel organic materials.

Reaction Principle and Workflow

The general principle involves the palladium-catalyzed reaction of an aryl halide derivative of 3-pentylaniline with an arylboronic acid in the presence of a base. The catalytic cycle, a fundamental concept in organometallic chemistry, drives the reaction.[2][4]

Reaction Scheme:

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_products Products 3-Pentylaniline_Derivative 3-Pentyl-iodobenzene (or Bromobenzene) Biaryl_Product 3-Pentyl-1,1'-biphenyl Derivative 3-Pentylaniline_Derivative->Biaryl_Product + Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid:s->Biaryl_Product:n + Borate_Salt B(OH)₃ + MX Catalyst_Base Pd Catalyst Base

Caption: General scheme of the Suzuki coupling reaction.

Experimental Workflow:

The following diagram outlines the typical workflow for a Suzuki coupling experiment, from reaction setup to product isolation.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Aryl Halide, Boronic Acid) A->B C Addition of Solvent and Base B->C D Degassing of the Reaction Mixture C->D E Addition of Palladium Catalyst D->E F Heating and Stirring E->F G Reaction Monitoring (TLC/GC-MS) F->G H Work-up (Quenching, Extraction) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for Suzuki coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a 3-halo-pentylaniline derivative with an arylboronic acid.

Materials:

  • 3-Iodo-pentylaniline (or 3-bromo-pentylaniline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 3-halo-pentylaniline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene and water, or dioxane and water). The choice of solvent can be crucial and may require optimization.[2]

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique for air-sensitive catalysts.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following tables provide representative data for Suzuki coupling reactions with substrates similar to 3-pentylaniline derivatives. Yields and conditions can vary significantly based on the specific substrates, catalyst, and base used.

Table 1: Representative Reaction Conditions and Yields

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoanilinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Iodoanisole3-Tolylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
33-Bromo-N,N-dimethylaniline4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110695

Note: This data is illustrative and based on general literature for similar reactions, not specifically for 3-pentylaniline.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)-X(L₂) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₂⁻ PdII_B Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[2][4]

Troubleshooting and Optimization:

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The temperature and reaction time can also be optimized.

  • Side Reactions: Protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid can be a significant side reaction. Using anhydrous solvents or a stronger, non-nucleophilic base can sometimes mitigate this.

  • Catalyst Decomposition: The palladium catalyst can sometimes decompose to form palladium black, especially at high temperatures. The use of appropriate phosphine ligands can stabilize the catalyst.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood and under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Bases such as potassium carbonate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By following this generalized protocol and considering the key reaction parameters, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel derivatives of 3-pentylaniline for applications in drug discovery and materials science.

References

Application

Protocol for N-Alkylation of 3-Pentylaniline

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction N-alkylated anilines are crucial intermediates in the synthesis of a wide array of organic compounds, includ...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated anilines are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can significantly modulate its chemical and physical properties, which is of particular interest in drug development for optimizing parameters such as solubility, metabolic stability, and target binding affinity. This document provides detailed protocols for the N-alkylation of 3-pentylaniline, a representative meta-alkylaniline, via two common and effective methods: direct N-alkylation with an alkyl halide and reductive amination.

Key Concepts and Strategies

The N-alkylation of anilines can be approached through several synthetic strategies. The choice of method often depends on the desired product, the scale of the reaction, and the functional groups present in the starting materials.

  • Direct N-Alkylation with Alkyl Halides: This is a classical S(_N)2 reaction where the nucleophilic amine attacks an alkyl halide. A base is typically required to neutralize the hydrogen halide byproduct. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.

  • Reductive Amination: This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method offers excellent control for mono-alkylation and avoids the issue of over-alkylation. Common reducing agents include sodium borohydride and sodium triacetoxyborohydride.

Experimental Protocols

Two distinct protocols for the N-alkylation of 3-pentylaniline are presented below. Protocol 1 details the direct alkylation with an alkyl halide, while Protocol 2 describes the reductive amination pathway.

Protocol 1: Direct N-Alkylation of 3-Pentylaniline with 1-Bromopentane

This protocol describes the synthesis of N-pentyl-3-pentylaniline.

Materials and Equipment:

  • 3-Pentylaniline

  • 1-Bromopentane

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-pentylaniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the aniline.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. Due to the basic nature of the product, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent system (e.g., a gradient of ethyl acetate in hexane) to prevent tailing.[1]

Data Presentation

Reactant 1Reactant 2ProductSolventBaseTemp. (°C)Time (h)Yield (%)
3-Pentylaniline1-BromopentaneN-Pentyl-3-pentylanilineDMFK(_2)CO(_3)8012-2475-85*

*Note: Yield is an estimated range based on similar reactions in the literature and may vary.

Protocol 2: Reductive Amination of 3-Pentylaniline with Pentanal

This protocol describes the synthesis of N-pentyl-3-pentylaniline. A Chinese patent describes a similar reductive amination of aniline with acetaldehyde to produce N-ethylaniline in high yield.[2][3]

Materials and Equipment:

  • 3-Pentylaniline

  • Pentanal

  • Sodium Borohydride (NaBH(_4))

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pentylaniline (1.0 eq.) in methanol to make a 0.4 M solution.

  • Add pentanal (1.1 eq.) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., 1% in a hexane/ethyl acetate gradient) to ensure good separation.[1]

Data Presentation

Reactant 1Reactant 2Reducing AgentProductSolventTemp. (°C)Time (h)Yield (%)
3-PentylanilinePentanalNaBH(_4)N-Pentyl-3-pentylanilineMeOH0 to RT4-685-95*

*Note: Yield is an estimated range based on similar reactions in the literature and may vary.

Visualizations

Below are diagrams illustrating the experimental workflows for the described N-alkylation protocols.

G cluster_0 Protocol 1: Direct N-Alkylation A1 1. Mix 3-Pentylaniline, K2CO3, and DMF A2 2. Add 1-Bromopentane A1->A2 A3 3. Heat at 80°C (12-24h) A2->A3 A4 4. Work-up: Aqueous Extraction A3->A4 A5 5. Purification: Column Chromatography A4->A5 A6 N-Pentyl-3-pentylaniline A5->A6 G cluster_1 Protocol 2: Reductive Amination B1 1. Mix 3-Pentylaniline, Pentanal, and MeOH (1h, RT) B2 2. Cool to 0°C B1->B2 B3 3. Add NaBH4 B2->B3 B4 4. Stir at RT (3-5h) B3->B4 B5 5. Work-up: Aqueous Extraction B4->B5 B6 6. Purification: Column Chromatography B5->B6 B7 N-Pentyl-3-pentylaniline B6->B7

References

Method

Application Notes and Protocols for the Diazotization of 3-Pentylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction Diazotization is a fundamental and versatile reaction in organic synthesis, enabling the conversion of primary aromatic amines into diazonium s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental and versatile reaction in organic synthesis, enabling the conversion of primary aromatic amines into diazonium salts. These salts are highly valuable intermediates, serving as precursors for a wide array of functional groups on the aromatic ring that are otherwise difficult to introduce directly. This application note provides a detailed experimental protocol for the diazotization of 3-pentylaniline, a representative alkylaniline. The resulting 3-pentylbenzenediazonium salt can be utilized in various downstream applications, including Sandmeyer, Schiemann, and azo coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes.

The protocol herein outlines the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid, which then reacts with the primary amine functionality of 3-pentylaniline under carefully controlled temperature conditions to yield the corresponding diazonium salt. Due to the inherent instability of diazonium salts, especially those derived from alkyl-substituted anilines, they are typically prepared and used immediately in subsequent reactions without isolation.

Reaction Principle

The diazotization of 3-pentylaniline proceeds via the reaction of the primary amine with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[1]

The key steps in the mechanism involve:

  • Protonation of nitrous acid by the strong acid.

  • Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).[2][3]

  • Nucleophilic attack of the amino group of 3-pentylaniline on the nitrosonium ion.[2]

  • A series of proton transfers and elimination of a water molecule to form the 3-pentylbenzenediazonium ion.[2][4]

Experimental Protocol

This protocol describes the preparation of a 3-pentylbenzenediazonium chloride solution for immediate use in a subsequent reaction.

Materials:

  • 3-Pentylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice bath

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Amine Salt Solution:

    • In the three-necked round-bottom flask, combine 3-pentylaniline (1.0 equivalent) with a solution of concentrated hydrochloric acid (3.0 equivalents) in distilled water.

    • Stir the mixture until the 3-pentylaniline has completely dissolved to form the hydrochloride salt.

    • Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt solution.

    • Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. This can be achieved by controlling the rate of addition and ensuring the efficiency of the ice bath.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

  • Confirmation of Reaction Completion:

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is observed.

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution of 3-pentylbenzenediazonium chloride is now ready for immediate use in the desired subsequent reaction (e.g., Sandmeyer reaction, azo coupling). Caution: Do not attempt to isolate the diazonium salt as it can be explosive in a dry state.

Data Presentation

The yield of the diazonium salt is often not determined by isolation due to its instability. Instead, the conversion is typically assumed to be quantitative or near-quantitative in situ and is often assessed by the yield of the subsequent product. For many substituted anilines, the diazotization reaction proceeds in quantitative yield as determined by NMR spectroscopy.[5] However, the yields of subsequent reactions with diazonium salts from unhindered alkyl-substituted anilines can vary.

ParameterConditionReference/Note
Substrate 3-Pentylaniline
Reagents Sodium Nitrite, Hydrochloric Acid[1]
Stoichiometry (Amine:NaNO₂:HCl) 1 : 1.0-1.2 : 3General procedure
Solvent Water
Temperature 0-5 °C[1]
Reaction Time 15-30 minutes after NaNO₂ additionGeneral procedure
In situ Yield Quantitative (by NMR for similar anilines)
Yield of Subsequent Products 36-47% for solvolysis of unhindered alkylanilines

Visualizations

Experimental Workflow for Diazotization of 3-Pentylaniline

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Start prep_amine Prepare 3-Pentylaniline Hydrochloride Solution start->prep_amine diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization stir Stir for 15-30 min diazotization->stir test Starch-Iodide Test stir->test product 3-Pentylbenzenediazonium Chloride Solution test->product Positive Test downstream Immediate Use in Subsequent Reaction product->downstream logical_relationship aniline 3-Pentylaniline amine_salt 3-Pentylanilinium Chloride aniline->amine_salt hcl HCl hcl->amine_salt hno2 Nitrous Acid (in situ) hcl->hno2 nano2 NaNO₂ nano2->hno2 diazonium 3-Pentylbenzenediazonium Chloride amine_salt->diazonium nitrosonium Nitrosonium Ion (NO⁺) hno2->nitrosonium nitrosonium->diazonium

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Pentylaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentylaniline, with a focu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentylaniline, with a focus on minimizing polyalkylation.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation of aniline not a recommended method for synthesizing 3-pentylaniline?

A1: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful for two primary reasons. Firstly, aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. This lone pair readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, forming a complex that deactivates the catalyst.[1][2][3][4][5] Secondly, the amino group is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack. This high reactivity leads to polyalkylation, where multiple pentyl groups are added to the aniline ring, resulting in a mixture of products that is difficult to separate.

Q2: What is the most effective strategy to synthesize 3-pentylaniline while avoiding polyalkylation?

A2: The most effective and widely accepted strategy is a multi-step synthesis that involves:

  • Protection of the amino group: The amino group of aniline is first protected, typically by converting it into an amide (e.g., acetanilide). This reduces the activating effect of the amino group and prevents its reaction with the Lewis acid catalyst.

  • Friedel-Crafts Acylation: The protected aniline then undergoes Friedel-Crafts acylation with a suitable acylating agent (e.g., pentanoyl chloride) to introduce the five-carbon chain as a ketone. The acyl group is a deactivating group, which effectively prevents further acylation of the ring.

  • Deprotection: The protecting group is removed to regenerate the free amino group.

  • Reduction: The carbonyl group of the ketone is reduced to a methylene group to yield the final product, 3-pentylaniline.

Q3: What are the common reduction methods for converting the intermediate ketone to the final alkylated aniline?

A3: The two most common methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction.

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[6][7][8][9] It is performed under strongly acidic conditions.

  • Wolff-Kishner Reduction: This method involves the use of hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[6][10][11][12][13][14] This reaction is carried out under basic conditions.

The choice between these two methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation of Acetanilide
Symptom Possible Cause Recommended Solution
Low conversion of starting material Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and use anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of catalyst.For acylation of acetanilide, a stoichiometric amount of AlCl₃ is often required as it complexes with the carbonyl group of the product.
Formation of multiple isomers Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0-5 °C) to favor the formation of the para-substituted product, which is typically the major isomer.
Incorrect solvent.Carbon disulfide (CS₂) or nitrobenzene are common solvents for Friedel-Crafts acylation. The choice of solvent can influence isomer distribution.
Product is a dark, tarry substance Reaction temperature is too high, leading to polymerization and side reactions.Control the reaction temperature carefully and ensure efficient stirring. Add the acylating agent slowly to the reaction mixture.
Guide 2: Incomplete Reduction of the Carbonyl Group
Symptom Possible Cause (Clemmensen) Recommended Solution (Clemmensen)
Starting ketone remains Impure or poorly amalgamated zinc.Prepare fresh zinc amalgam before the reaction. Ensure the zinc is of high purity.
Insufficient acid concentration.Use concentrated hydrochloric acid and ensure it is not diluted during the reaction.
Symptom Possible Cause (Wolff-Kishner) Recommended Solution (Wolff-Kishner)
Starting ketone remains Reaction temperature is too low.The Wolff-Kishner reduction requires high temperatures (typically >180 °C) to drive the reaction to completion. Use a high-boiling solvent like diethylene glycol.
Incomplete formation of the hydrazone intermediate.Ensure sufficient hydrazine is used and allow enough time for the initial formation of the hydrazone before increasing the temperature for the elimination step.

Experimental Protocols

Protocol 1: Synthesis of Acetanilide (Protection of Aniline)
  • In a 250 mL flask, dissolve 10 mL of aniline in 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 15 g of sodium acetate in 50 mL of water.

  • To the aniline solution, add 15 mL of acetic anhydride and stir vigorously.

  • Immediately add the sodium acetate solution to the mixture and continue to stir.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain pure crystals.

Protocol 2: Friedel-Crafts Acylation of Acetanilide
  • In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend 20 g of anhydrous aluminum chloride in 100 mL of dry carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 15 g of pentanoyl chloride in 25 mL of carbon disulfide from the dropping funnel with constant stirring.

  • After the addition is complete, add 13.5 g of finely powdered acetanilide in small portions over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and then reflux for 2 hours.

  • Cool the mixture and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude N-(4-pentanoylphenyl)acetamide.

Protocol 3: Hydrolysis of N-(4-pentanoylphenyl)acetamide
  • Reflux the crude N-(4-pentanoylphenyl)acetamide with a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-aminophenyl pentyl ketone.

Protocol 4: Wolff-Kishner Reduction of 4-Aminophenyl Pentyl Ketone
  • In a flask equipped with a reflux condenser, place the crude 4-aminophenyl pentyl ketone, 15 mL of diethylene glycol, 5 mL of hydrazine hydrate (85%), and 5 g of potassium hydroxide pellets.

  • Heat the mixture to 120-130 °C for 1 hour.

  • Rearrange the condenser for distillation and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Reflux the mixture at this temperature for 3-4 hours.

  • Cool the reaction mixture, add 50 mL of water, and extract the product with diethyl ether.

  • Wash the ether extract with dilute hydrochloric acid and then with water.

  • Dry the ether solution over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the resulting 3-pentylaniline by vacuum distillation.

Quantitative Data Summary

The following table provides representative yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield (%)
Acetylation of AnilineAcetanilide85-95%
Friedel-Crafts AcylationN-(4-pentanoylphenyl)acetamide60-75%
Hydrolysis4-Aminophenyl pentyl ketone80-90%
Wolff-Kishner Reduction3-Pentylaniline70-85%

Visualizations

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide 1. Acetylation (Protection) Acylated_Intermediate N-(4-pentanoylphenyl)acetamide Acetanilide->Acylated_Intermediate 2. Friedel-Crafts Acylation (Pentanoyl Chloride, AlCl3) Aminoketone 4-Aminophenyl pentyl ketone Acylated_Intermediate->Aminoketone 3. Hydrolysis (Deprotection) Final_Product 3-Pentylaniline Aminoketone->Final_Product 4. Reduction (e.g., Wolff-Kishner)

Caption: Recommended synthetic pathway for 3-pentylaniline.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Verify purity and dryness of reagents and solvents Start->Check_Starting_Materials Check_Reaction_Conditions Review temperature, reaction time, and stoichiometry Start->Check_Reaction_Conditions Incomplete_Reaction Incomplete conversion of starting material Check_Reaction_Conditions->Incomplete_Reaction Degradation Product degradation Check_Reaction_Conditions->Degradation Purification_Issues Optimize purification method (distillation, chromatography) Side_Reactions Identify potential side products (e.g., isomers, polyalkylation) Side_Reactions->Purification_Issues Incomplete_Reaction->Side_Reactions Degradation->Purification_Issues

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationship Goal Synthesize 3-Pentylaniline Direct_Alkylation Direct Friedel-Crafts Alkylation Goal->Direct_Alkylation Indirect_Alkylation Indirect Multi-Step Synthesis Goal->Indirect_Alkylation Problem1 Polyalkylation Direct_Alkylation->Problem1 Problem2 Catalyst Deactivation Direct_Alkylation->Problem2 Solution Protection-Acylation-Reduction Sequence Indirect_Alkylation->Solution

References

Optimization

Technical Support Center: Purification of Crude 3-Pentylaniline by Column Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-pentylaniline using co...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-pentylaniline using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 3-pentylaniline.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing of 3-Pentylaniline The basic amine group of 3-pentylaniline is interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2]- Option 1 (Recommended): Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel. - Option 2: Switch to a different stationary phase. Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[3] - Option 3: Use a deactivated or end-capped silica gel column, where the acidic silanol groups are masked.[2]
Poor Separation (Co-elution of Impurities) - The polarity of the mobile phase is too high, causing all compounds to elute too quickly. - The polarity of the mobile phase is too low, resulting in broad, slow-moving bands.- Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to find a solvent system where the 3-pentylaniline has an Rf value of approximately 0.2-0.4. This generally provides the best separation. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve the desired Rf. - Decrease the flow rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
Compound is not Eluting from the Column The mobile phase is not polar enough to displace the highly adsorbed 3-pentylaniline from the stationary phase.- Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This is known as a gradient elution.
Irregular Band Shape (Channeling) The column was not packed uniformly, leading to cracks or channels in the stationary phase.- Repack the Column: Ensure the stationary phase is packed evenly. The "slurry packing" method, where the stationary phase is mixed with the initial mobile phase before being poured into the column, is generally preferred to "dry packing" to avoid air bubbles and channels.
Low Yield of Purified Product - The compound is irreversibly adsorbed onto the silica gel. - The compound is spread across too many fractions due to poor separation.- Use a Deactivated Stationary Phase or Additive: As with peak tailing, adding a competing base to the mobile phase or using alumina can prevent irreversible adsorption. - Optimize Separation: Improve the separation by optimizing the mobile phase to obtain sharper peaks, allowing the product to be collected in fewer fractions.
Peak Fronting The column is overloaded with the crude sample.[4]- Reduce the Sample Load: The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. The exact loading capacity depends on the difficulty of the separation.[5][6][7] - Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter and more stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 3-pentylaniline?

For basic compounds like 3-pentylaniline, alumina is often a better choice than silica gel because it is less acidic and reduces the chances of strong adsorption and peak tailing.[3] However, silica gel is more commonly used and can be effective if a small amount of a basic modifier like triethylamine is added to the mobile phase.[2][8]

Q2: How do I choose the right mobile phase?

The ideal mobile phase is typically determined by running preliminary experiments on a Thin Layer Chromatography (TLC) plate.[9] A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[3] The ratio of these solvents should be adjusted until the Rf value of 3-pentylaniline is between 0.2 and 0.4.

Q3: What are some common solvent systems and expected Rf values?

Mobile Phase (Hexane:Ethyl Acetate)Expected Rf Range for Aromatic Amines
9:10.1 - 0.3
4:10.2 - 0.5
1:10.4 - 0.7

Note: These are estimated values. Always perform TLC with your specific crude mixture to determine the optimal solvent system.

Q4: How much crude 3-pentylaniline can I load onto my column?

A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase (e.g., 1-5 grams of crude material for every 100 grams of silica gel).[7] For difficult separations (compounds with very similar Rf values), a lower loading of 1% or less is recommended. For easier separations, you may be able to load up to 5%.

Q5: What are the common impurities I might encounter?

Common impurities in a crude 3-pentylaniline sample can include unreacted starting materials (e.g., aniline or a pentyl halide, depending on the synthesis), by-products such as N,N-dipentylaniline, and residual solvents or reagents from the reaction workup.

Q6: How can I visualize the colorless 3-pentylaniline on a TLC plate and in the collected fractions?

3-Pentylaniline is an aromatic compound and can be visualized on a TLC plate under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator. The compound will appear as a dark spot. Alternatively, staining the TLC plate with a potassium permanganate (KMnO4) solution can be used to visualize the compound. For collected fractions, TLC is the most common method to determine which fractions contain the purified product.

Experimental Protocol: Column Chromatography of Crude 3-Pentylaniline

This protocol provides a general methodology for the purification of crude 3-pentylaniline. It should be adapted based on preliminary TLC analysis.

1. Materials:

  • Crude 3-pentylaniline

  • Silica gel (60-120 mesh) or Alumina (activated, neutral)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, if using silica gel)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel 60 F254)

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development (TLC):

  • Dissolve a small amount of the crude 3-pentylaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent system polarity to achieve an Rf value of ~0.3 for the 3-pentylaniline spot. If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.

3. Column Packing:

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare a slurry of silica gel or alumina in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the stationary phase has settled, add another thin layer of sand on top to protect the surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude 3-pentylaniline in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample has been adsorbed onto the sand.

  • Carefully add a small amount of the mobile phase and again drain it to the top of the sand. Repeat this step 2-3 times to ensure all the sample is loaded onto the stationary phase in a narrow band.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Monitor the separation by collecting small, regular-sized fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly adsorbed compounds.

6. Product Isolation:

  • Combine the fractions that contain the pure 3-pentylaniline (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Workflow and Troubleshooting Diagram

Purification_Workflow start Start: Crude 3-Pentylaniline tlc TLC Analysis for Solvent System start->tlc pack_column Pack Column (Silica or Alumina) tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions tailing Issue: Peak Tailing? analyze_fractions->tailing combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified 3-Pentylaniline evaporate->end poor_sep Issue: Poor Separation? tailing->poor_sep No add_tea Add Triethylamine to Mobile Phase tailing->add_tea Yes no_elution Issue: No Elution? poor_sep->no_elution No change_solvent Adjust Mobile Phase Polarity poor_sep->change_solvent Yes no_elution->combine_pure No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_tea->tlc change_solvent->tlc increase_polarity->elute

Caption: Troubleshooting workflow for the purification of 3-pentylaniline.

References

Troubleshooting

Technical Support Center: Storage and Handling of 3-Pentylaniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-pentylaniline during storage. Troubleshooting Guide This gui...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-pentylaniline during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 3-pentylaniline.

Issue Possible Cause Recommended Action
Color Change (Yellow to Brown) Oxidation of the aniline moiety due to exposure to air (oxygen) and/or light.[1][2]1. Immediately blanket the remaining material with an inert gas (argon or nitrogen). 2. Store the container in a cool, dark place. 3. Consider purification by distillation or chromatography if the color change is significant and purity is critical for your application.
Presence of Particulates Polymerization or formation of insoluble oxidation products.1. Do not use the material if particulates are observed. 2. Filter a small aliquot to determine if the issue is widespread. 3. If the bulk material is affected, purification is necessary. Future aliquots should be filtered before use.
Inconsistent Experimental Results Degradation of 3-pentylaniline leading to lower effective concentration and potential interference from degradation products.1. Verify the purity of the stored 3-pentylaniline using the analytical methods outlined below (See Experimental Protocols). 2. If purity is compromised, purify the material before further use. 3. For future work, aliquot the fresh material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
Amine Odor Intensity Change While aniline has a characteristic odor, a significant change could indicate degradation.1. Handle the material in a well-ventilated fume hood. 2. Assess the purity of the material using analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-pentylaniline degradation during storage?

Q2: What is the ideal way to store 3-pentylaniline?

A2: For optimal stability, 3-pentylaniline should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place, preferably in a refrigerator at 2-8°C for long-term storage.

Q3: I've noticed my 3-pentylaniline has turned a yellowish-brown color. Can I still use it?

Q4: Should I use an antioxidant to store 3-pentylaniline?

A4: For long-term storage or if the material will be frequently opened, adding a small amount of an antioxidant can be beneficial. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or aromatic amine antioxidants are often used for this purpose.[3][4] However, the compatibility of the antioxidant with your specific downstream application must be considered. A typical concentration for an antioxidant is in the range of 0.01-0.1% by weight.

Q5: How can I safely handle 3-pentylaniline to minimize oxidation?

A5: To minimize oxidation during handling:

  • Work quickly and minimize the time the container is open to the atmosphere.

  • If possible, handle the material under a gentle stream of an inert gas.

  • Use clean, dry syringes or pipettes to dispense the liquid.

  • After dispensing, re-blanket the headspace of the storage container with an inert gas before sealing.

Quantitative Data Summary

Storage Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerator)Slows down the rate of oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Light Exposure Amber Glass Vial / Dark LocationProtects from photo-oxidation.
Container Tightly Sealed Glass VialPrevents ingress of air and moisture.
Antioxidant (Optional) 0.01-0.1% BHT or similarScavenges free radicals to inhibit oxidation.[3][4]

Experimental Protocols

Protocol 1: Purity Assessment of 3-Pentylaniline by HPLC-UV

Objective: To determine the purity of a 3-pentylaniline sample and detect the presence of polar oxidation products.

Materials:

  • 3-pentylaniline sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Method:

  • Sample Preparation:

    • Prepare a stock solution of the 3-pentylaniline sample in acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, ramping to 90% over 15 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • The purity is calculated based on the area percent of the main peak corresponding to 3-pentylaniline. Oxidation products will typically appear as earlier eluting, more polar peaks.

Protocol 2: Identification of Oxidation Products by GC-MS

Objective: To identify the volatile and semi-volatile degradation products of 3-pentylaniline.

Materials:

  • 3-pentylaniline sample (both fresh and aged/discolored)

  • Dichloromethane or other suitable solvent (GC grade)

  • GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms)

Method:

  • Sample Preparation:

    • Dissolve a small amount of the 3-pentylaniline sample in dichloromethane to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-400.

  • Analysis:

    • Inject the prepared sample.

    • Identify the main peak corresponding to 3-pentylaniline.

    • Analyze the mass spectra of any additional peaks to identify potential oxidation products, such as hydroxylated or carbonylated derivatives. Compare the chromatograms of fresh and aged samples to pinpoint the degradation products.

Visualizations

Oxidation_Pathway 3-Pentylaniline 3-Pentylaniline Radical_Cation Anilinyl Radical Cation 3-Pentylaniline->Radical_Cation [O2, light, metal ions] Oxidized_Intermediates Oxidized Intermediates (e.g., Quinone-imines) Radical_Cation->Oxidized_Intermediates Further Oxidation Polymerization Polymeric Products (Colored) Radical_Cation->Polymerization Oxidized_Intermediates->Polymerization

Caption: Proposed oxidation pathway of 3-pentylaniline.

Experimental_Workflow cluster_storage Storage cluster_observation Observation cluster_analysis Analysis Store_Sample Store 3-Pentylaniline (Cool, Dark, Inert Atm.) Visual_Inspection Visual Inspection (Color Change?) Store_Sample->Visual_Inspection Purity_Check Purity Check (HPLC/GC-MS) Visual_Inspection->Purity_Check Color Change or Doubt Use_Sample Use in Experiment Visual_Inspection->Use_Sample No Change Decision Purity Acceptable? Purity_Check->Decision Purify Purify Sample Decision->Purify No Decision->Use_Sample Yes Purify->Purity_Check

Caption: Decision workflow for using stored 3-pentylaniline.

References

Troubleshooting

identifying side products in aniline alkylation reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline alkylation reactions. Frequently As...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-alkylation of aniline?

The primary side products in the N-alkylation of aniline are typically formed through two main pathways: over-alkylation and C-alkylation.

  • Over-alkylation: The initial N-alkylation of aniline produces a secondary amine (N-alkylaniline). This product is often more nucleophilic than the starting aniline, leading to a subsequent alkylation reaction to form a tertiary amine (N,N-dialkylaniline). In the presence of excess alkylating agent, this can proceed further to form a quaternary ammonium salt.[1][2]

  • C-alkylation: Under certain conditions, particularly at higher temperatures and with specific catalysts, the alkyl group can add to the aromatic ring of aniline, typically at the ortho and para positions, to form C-alkylated anilines (e.g., toluidines).[3][4] Rearrangement of N-alkylated products to C-alkylated products can also occur.

Q2: My aniline alkylation reaction is producing a mixture of N-monoalkylated and N,N-dialkylated products. How can I improve the selectivity for the mono-alkylated product?

Controlling the formation of the N,N-dialkylated side product is a common challenge. Several strategies can be employed to enhance the selectivity towards N-monoalkylation:

  • Stoichiometry Control: Use a stoichiometric excess of aniline relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[3]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence selectivity. For instance, using dimethyl carbonate as a methylating agent has been reported to be highly selective for N-monomethylation compared to more reactive agents like methyl iodide.

  • Use of Protecting Groups: Acylating the amino group to form an amide reduces its nucleophilicity, preventing over-alkylation. The protecting group can be removed after the desired alkylation step.

  • Catalyst Selection: The choice of catalyst can significantly impact selectivity. For example, certain solid acid catalysts have been shown to favor N-monoalkylation.

Q3: I am observing colored impurities in my reaction mixture. What could be the cause?

Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. Aniline itself can turn from a colorless or slightly yellow liquid to brown upon exposure to air and light. The presence of oxidizing agents or reaction at elevated temperatures in the presence of air can exacerbate this issue.

Q4: Why is direct Friedel-Crafts alkylation of aniline generally unsuccessful?

Direct Friedel-Crafts alkylation of aniline using a Lewis acid catalyst like aluminum chloride (AlCl₃) typically fails. The amino group (-NH₂) of aniline is a Lewis base and reacts with the Lewis acid catalyst. This forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards electrophilic substitution.

To perform a Friedel-Crafts type alkylation, the amino group must first be protected, for example, by acetylation to form acetanilide. The amide is less basic and does not complex with the Lewis acid, allowing the reaction to proceed. The protecting group can then be removed by hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low conversion of aniline 1. Insufficiently reactive alkylating agent.2. Low reaction temperature.3. Catalyst deactivation.1. Switch to a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide).2. Gradually increase the reaction temperature while monitoring for side product formation.3. If using a solid catalyst, consider regeneration or using fresh catalyst.
Excessive N,N-dialkylation 1. Molar ratio of alkylating agent to aniline is too high.2. Prolonged reaction time.3. High reaction temperature.1. Use an excess of aniline.2. Monitor the reaction progress by TLC, GC, or HPLC and stop the reaction once the desired product is maximized.3. Reduce the reaction temperature.
Formation of C-alkylated products 1. High reaction temperatures.2. Use of certain solid acid catalysts.1. Lower the reaction temperature.2. Screen different catalysts to find one with higher selectivity for N-alkylation.
Product is difficult to purify from starting material 1. Incomplete reaction.2. Similar physical properties of product and starting material.1. Drive the reaction to higher conversion by adjusting stoichiometry or reaction time.2. Employ a different purification technique, such as column chromatography with a different solvent system or derivatization to alter polarity.
Reaction is not reproducible 1. Purity of reagents.2. Atmospheric moisture or oxygen.3. Inconsistent heating.1. Use freshly purified or high-purity reagents.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a temperature-controlled heating mantle or oil bath.

Quantitative Data on Side Product Formation

The selectivity of aniline alkylation is highly dependent on the reaction conditions. The following tables summarize the influence of various parameters on product distribution.

Table 1: Effect of Reaction Temperature on the N-methylation of Aniline with Methanol

Temperature (°C)Aniline Conversion (%)Selectivity to N-Methylaniline (%)Selectivity to N,N-Dimethylaniline (%)Selectivity to C-Alkylated Products (%)
30025955~0
3505085141
4008070255
42595603010

Data compiled from studies on γ-alumina catalysts. Actual values may vary based on the specific catalyst and reaction setup.

Table 2: Influence of Alkylating Agent on N-alkylation Selectivity

Alkylating AgentTypical CatalystTemperature (°C)N-Monoalkylation SelectivityN,N-Dialkylation
MethanolSolid Acid (e.g., Zeolite)300-450Moderate to HighSignificant
Dimethyl SulfateBase (e.g., NaOH)20-50ModerateSignificant
Methyl IodideBase (e.g., K₂CO₃)25-60Low to ModerateHigh
Dimethyl CarbonateVarious150-200Very HighLow

Experimental Protocols

Protocol 1: Synthesis of N-Methylaniline

This protocol describes a general procedure for the N-methylation of aniline using methyl iodide.

Materials:

  • Aniline

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the mixture at room temperature.

  • Slowly add methyl iodide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol provides a general method for separating and quantifying aniline, N-methylaniline, and N,N-dimethylaniline.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard stock solution of aniline, N-methylaniline, and N,N-dimethylaniline of known concentrations in the mobile phase.

  • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Prepare the reaction sample by diluting a small aliquot in the mobile phase.

  • Set the HPLC flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Set the UV detector to a wavelength where all components have significant absorbance (e.g., 254 nm).[5]

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the components in the reaction mixture by comparing their peak areas to the calibration curve.

Visualizations

Aniline_Alkylation_Pathways Aniline Aniline N_Alkylaniline N-Alkylaniline (Mono-alkylation) Aniline->N_Alkylaniline + RX C_Alkylaniline C-Alkylaniline (Ortho/Para) Aniline->C_Alkylaniline + RX (High Temp/Catalyst) NN_Dialkylaniline N,N-Dialkylaniline (Over-alkylation) N_Alkylaniline->NN_Dialkylaniline + RX Quaternary_Salt Quaternary Ammonium Salt NN_Dialkylaniline->Quaternary_Salt + RX

Caption: Reaction pathways in aniline alkylation.

Troubleshooting_Workflow Start Problem with Aniline Alkylation Identify_Problem Identify Primary Issue Start->Identify_Problem Low_Yield Low Yield/ Incomplete Reaction Identify_Problem->Low_Yield Low Conversion Poor_Selectivity Poor Selectivity/ Mixture of Products Identify_Problem->Poor_Selectivity Side Products Impure_Product Colored/Impure Product Identify_Problem->Impure_Product Impurities Check_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions Analyze_Products Analyze Product Mixture (GC, HPLC, NMR) Poor_Selectivity->Analyze_Products Check_Reagents Check Reagent Purity and Reaction Setup Impure_Product->Check_Reagents Optimize_Conditions Optimize Conditions (Adjust Temp/Time/Ratio) Check_Conditions->Optimize_Conditions Change_Catalyst Change Catalyst/ Alkylating Agent Analyze_Products->Change_Catalyst Purification Improve Purification/ Run under Inert Atmosphere Check_Reagents->Purification Optimize_Conditions->Start Re-evaluate Change_Catalyst->Start Re-evaluate Purification->Start Re-evaluate

Caption: Troubleshooting workflow for aniline alkylation.

References

Optimization

Technical Support Center: Synthesis of 3-Pentylaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentylaniline. The informa...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Proposed Synthetic Pathway for 3-Pentylaniline

Due to the strongly deactivating nature of the amino group in aniline, direct Friedel-Crafts alkylation is generally not a viable route for the synthesis of 3-pentylaniline. A more robust and higher-yielding approach involves a three-step synthesis starting from nitrobenzene:

  • Step 1: Friedel-Crafts Acylation of Nitrobenzene: Nitrobenzene is acylated with valeryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 3-pentanoyl-1-nitrobenzene.

  • Step 2: Wolff-Kishner Reduction of 3-Pentanoyl-1-nitrobenzene: The keto group of 3-pentanoyl-1-nitrobenzene is selectively reduced to a methylene group using hydrazine and a strong base to yield 3-pentylnitrobenzene.

  • Step 3: Reduction of 3-Pentylnitrobenzene: The nitro group of 3-pentylnitrobenzene is reduced to an amine to afford the final product, 3-pentylaniline.

Below is an experimental workflow diagram illustrating this synthetic route.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Nitro Group Reduction A Nitrobenzene C 3-Pentanoyl-1-nitrobenzene A->C Acylation B Valeryl Chloride + AlCl3 B->C D 3-Pentanoyl-1-nitrobenzene F 3-Pentylnitrobenzene D->F Reduction E Hydrazine (N2H4) + KOH E->F G 3-Pentylnitrobenzene I 3-Pentylaniline G->I Reduction H H2, Pd/C or SnCl2, HCl H->I G cluster_0 Troubleshooting Wolff-Kishner Reduction Start Low Yield? Check_Temp Is reaction temperature > 180°C? Start->Check_Temp Use_HM Action: Use Huang-Minlon modification (high-boiling solvent, distill water) Check_Temp->Use_HM No Check_Base Is base (KOH) in sufficient excess? Check_Temp->Check_Base Yes Success Improved Yield Use_HM->Success Add_Base Action: Add more KOH Check_Base->Add_Base No Side_Product Side Product (Azine) Formation? Check_Base->Side_Product Yes Add_Base->Success Control_Hydrazine Action: Control hydrazine addition rate Side_Product->Control_Hydrazine Yes Side_Product->Success No Preform_Hydrazone Action: Pre-form hydrazone Control_Hydrazine->Preform_Hydrazone Preform_Hydrazone->Success

Troubleshooting

why aniline does not undergo Friedel-Crafts alkylation

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Friedel-Crafts alkylation, particularl...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Friedel-Crafts alkylation, particularly concerning aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts alkylation of aniline failing?

Aniline does not undergo Friedel-Crafts alkylation due to a fundamental incompatibility with the reaction conditions.[1][2][3] The amino group (-NH₂) on the aniline molecule is a Lewis base, while the catalyst used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃), is a Lewis acid.[3][4] Instead of catalyzing the alkylation of the benzene ring, the AlCl₃ reacts with the amino group in an acid-base reaction.[3][5][6][7] This forms a highly deactivated salt, which inhibits any further electrophilic aromatic substitution.[2][8][9]

Q2: What is the specific interaction that prevents the reaction?

The lone pair of electrons on the nitrogen atom of the amino group in aniline is donated to the electron-deficient aluminum atom in AlCl₃.[1][7] This forms a coordinate covalent bond and results in a salt complex.[2][3] The nitrogen atom, now bearing a positive charge, acts as a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic attack.[2][8]

Q3: Can I perform Friedel-Crafts acylation on aniline?

Similar to alkylation, aniline also does not undergo Friedel-Crafts acylation for the same reason.[1][2] The Lewis acid catalyst will react with the amino group to form a deactivated salt.

Q4: Are there any workarounds to achieve the alkylation of aniline?

Yes, the most common strategy is to protect the amino group before performing the Friedel-Crafts reaction.[4] This involves converting the -NH₂ group into a less basic functional group, such as an amide. The amide group is still an ortho-, para-director but is less activating and does not react with the Lewis acid catalyst. After the alkylation step, the protecting group can be removed via hydrolysis to yield the alkylated aniline.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction observed when attempting Friedel-Crafts alkylation of aniline. The amino group of aniline is reacting with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivated salt.[1][2][3][4][8]Protect the amino group by converting it to an amide before performing the Friedel-Crafts reaction. Subsequently, deprotect the amino group.
A complex precipitate is formed upon adding the Lewis acid to aniline. This is the salt formed from the Lewis acid-base reaction between aniline and the catalyst.[2][7]This is an expected outcome and confirms the incompatibility of aniline with standard Friedel-Crafts conditions.
Low yield of desired alkylated product. Incomplete protection of the amino group or side reactions.Ensure the protection step goes to completion. Optimize reaction conditions for both the protection and alkylation steps.

Experimental Protocols

Protection of Aniline by Acetylation:

  • Reactants: Aniline, Acetic Anhydride, and a base catalyst (e.g., Pyridine).

  • Procedure:

    • Dissolve aniline in a suitable solvent.

    • Add acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction mixture, typically at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

    • Filter and wash the solid product.

  • Product: Acetanilide, where the amino group is protected as an amide.

Friedel-Crafts Alkylation of Acetanilide:

  • Reactants: Acetanilide, Alkyl Halide (e.g., CH₃Cl), and Aluminum Chloride (AlCl₃).

  • Procedure:

    • Suspend acetanilide in a suitable solvent (e.g., carbon disulfide).

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous AlCl₃.

    • Add the alkyl halide dropwise while maintaining the low temperature.

    • Allow the reaction to proceed, monitoring by TLC.

    • Quench the reaction by carefully adding ice and then water.

    • Extract the product with an organic solvent.

  • Product: Alkylated acetanilide.

Deprotection of Alkylated Acetanilide:

  • Reactants: Alkylated Acetanilide, Acid or Base catalyst (e.g., HCl or NaOH).

  • Procedure:

    • Reflux the alkylated acetanilide with an aqueous solution of a strong acid or base.

    • Monitor the hydrolysis by TLC.

    • After completion, neutralize the reaction mixture.

    • Extract the alkylated aniline product.

  • Product: Alkylated aniline.

Visualizing the Reaction Failure

The following diagram illustrates the initial, non-productive reaction between aniline and the Lewis acid catalyst (AlCl₃) that prevents the desired Friedel-Crafts alkylation.

G Aniline Aniline (Lewis Base) C₆H₅NH₂ Salt Deactivated Salt Complex [C₆H₅NH₂-AlCl₃] Aniline->Salt Lewis Acid-Base Reaction AlCl3 Aluminum Chloride (Lewis Acid) AlCl₃ AlCl3->Salt NoReaction No Friedel-Crafts Alkylation Salt->NoReaction Deactivates Benzene Ring

Caption: Aniline-AlCl₃ Lewis Acid-Base Reaction.

References

Optimization

troubleshooting unexpected color changes in 3-pentylaniline reactions

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 3-pentylaniline. The informatio...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 3-pentylaniline. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled 3-pentylaniline is pale yellow, but it turns dark brown upon storage. What is causing this color change?

A1: Aromatic amines, including 3-pentylaniline, are susceptible to atmospheric oxidation.[1] This process is often accelerated by exposure to light and elevated temperatures. The initial pale yellow color is typical, but over time, oxidation leads to the formation of highly colored polymeric and quinone-like impurities, resulting in a darker appearance.

Q2: I observed a rapid color change to deep red/orange during a diazotization reaction with 3-pentylaniline. Is this normal?

A2: While some color change is expected, a rapid and intense color change may indicate the formation of azo dyes as byproducts. This can happen if the diazonium salt reacts with unreacted 3-pentylaniline or other aromatic species present in the reaction mixture. This is a common side reaction in diazotization chemistry, especially if the reaction conditions are not carefully controlled.

Q3: My reaction mixture containing 3-pentylaniline turned purple after adding an oxidizing agent. What is the likely cause?

A3: The purple color is likely due to the formation of highly conjugated oxidation products. Oxidation of aromatic amines can lead to a variety of colored compounds, including phenazines and quinone-imines. The specific chromophore and thus the color will depend on the oxidant used and the reaction conditions.

Q4: How can I prevent the discoloration of 3-pentylaniline during storage and reactions?

A4: To minimize discoloration, you should:

  • Store under an inert atmosphere: Keep 3-pentylaniline under nitrogen or argon to prevent contact with oxygen.

  • Protect from light: Store in an amber-colored bottle or a container wrapped in aluminum foil.

  • Low temperature storage: Store at a reduced temperature as recommended by the supplier.

  • Use of antioxidants: For bulk storage, the addition of a small amount of an antioxidant or a free radical scavenger can be effective.[2]

  • Purge solvents: Before use, purge reaction solvents with an inert gas to remove dissolved oxygen.

Q5: During an electrophilic substitution reaction, my product is a dark tar instead of the expected clean product. What went wrong?

A5: The amino group of 3-pentylaniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can easily lead to polysubstitution and oxidative side reactions, resulting in the formation of tarry byproducts. To control the reactivity, it is often necessary to protect the amino group, for example, by acetylation to form the corresponding amide. The amide is less activating, allowing for more controlled substitution. The protecting group can then be removed by hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Color darkens during reaction workup Exposure to air during extraction or chromatography.Perform the workup under a blanket of inert gas. Use deoxygenated solvents.
Unexpected color in acidic conditions Protonation of the amine may affect its stability and reactivity, potentially leading to side reactions.Buffer the reaction mixture if the reaction chemistry allows. If strong acid is required, consider protecting the amine group.
Inconsistent results and color changes Impurities in the starting 3-pentylaniline.Purify the 3-pentylaniline by distillation under reduced pressure before use.
Reaction with aldehydes/ketones yields colored impurities Formation of imines and subsequent side reactions.Control the reaction temperature and stoichiometry carefully. Consider the use of a dehydrating agent to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for the Protection of 3-Pentylaniline by Acetylation

  • Dissolve 3-pentylaniline in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of acetic anhydride with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

Protocol 2: General Procedure for Diazotization of 3-Pentylaniline

  • Dissolve 3-pentylaniline in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • The resulting diazonium salt solution can be used immediately in subsequent reactions.

Visualizing Reaction Pathways

Oxidation_Pathway Figure 1: Generalized Oxidation Pathway of 3-Pentylaniline A 3-Pentylaniline (Colorless to pale yellow) B Oxidation (O2, light, heat) A->B C Intermediate Radicals B->C D Polymerization & Condensation C->D E Colored Byproducts (Quinone-imines, Phenazines, Azo compounds) (Brown/Red/Purple) D->E

Figure 1: Generalized Oxidation Pathway of 3-Pentylaniline

Diazotization_Side_Reaction Figure 2: Azo Dye Formation in Diazotization cluster_main Main Reaction cluster_side Side Reaction A 3-Pentylaniline B NaNO2, HCl (0-5 °C) A->B C Diazonium Salt B->C E Azo Coupling C->E D Unreacted 3-Pentylaniline D->E F Azo Dye (Colored Impurity) E->F

Figure 2: Azo Dye Formation in Diazotization

Protection_Strategy_Workflow Figure 3: Workflow for Controlled Electrophilic Substitution A 3-Pentylaniline (Highly Reactive) B Protection Step (e.g., Acetylation) A->B C Protected Amine (Moderately Reactive) B->C D Electrophilic Substitution C->D E Substituted Protected Amine D->E F Deprotection Step (e.g., Hydrolysis) E->F G Monosubstituted 3-Pentylaniline (Clean Product) F->G

Figure 3: Workflow for Controlled Electrophilic Substitution

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination of 3-Pentylaniline: GC-MS and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-pentylaniline, a key intermediate in various manu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-pentylaniline, a key intermediate in various manufacturing processes. The primary focus is on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, with its performance objectively compared against alternative techniques including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable method for their specific analytical needs.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high chromatographic resolution and definitive compound identification through mass spectral data, making it an excellent choice for purity assessment.

Experimental Protocol: GC-MS

Objective: To develop a quantitative method for determining the purity of 3-pentylaniline and identifying potential process-related impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

Chromatographic Conditions:

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Split/Splitless, operated in split mode (50:1)

  • Inlet Temperature: 270 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: 40-400 amu

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 3-pentylaniline sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Data Analysis and Purity Calculation: Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of 3-pentylaniline by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.

Purity (%) = (Area of 3-Pentylaniline Peak / Total Peak Area) x 100

Expected Results and Data Presentation

The GC-MS analysis is expected to effectively separate 3-pentylaniline from potential impurities such as residual starting materials (e.g., aniline) and by-products (e.g., N,N-dipentylaniline and isomeric pentylanilines).

Table 1: Representative GC-MS Data for 3-Pentylaniline Purity Analysis

CompoundRetention Time (min)Peak Area% AreaIdentification
Aniline5.815,0000.15MS Library
3-Pentylaniline 10.2 9,950,000 99.50 MS Spectrum
Isomeric Pentylaniline10.520,0000.20MS Spectrum
N,N-dipentylaniline14.115,0000.15MS Spectrum

Mass Spectrum of 3-Pentylaniline (Predicted): The electron ionization mass spectrum of 3-pentylaniline is predicted to show a molecular ion peak (M+) at m/z 163. Subsequent fragmentation would likely involve the loss of alkyl fragments. A prominent fragment would be expected from the benzylic cleavage, resulting in a loss of a butyl radical (C4H9), leading to a significant peak at m/z 106.

GC-MS Workflow

GCMS_Workflow GC-MS Purity Determination Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate identify Identify Components identify->calculate report report calculate->report Final Report

Caption: Workflow for the determination of 3-pentylaniline purity using GC-MS.

Comparison with Alternative Methods

While GC-MS is a highly effective method, other analytical techniques can also be employed for purity determination, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC-UV

  • System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Similar to GC-MS, with the sample dissolved in the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol: qNMR

  • Spectrometer: Bruker Avance 400 MHz NMR spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl3).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid).

  • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate quantification.

  • Sample Preparation: Accurately weigh the 3-pentylaniline sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.

Potentiometric Titration

This classical analytical technique relies on the basic nature of the aniline functional group and involves titration with a standardized acid.

Experimental Protocol: Potentiometric Titration

  • Titrator: Automated potentiometric titrator with a pH electrode.

  • Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.

  • Solvent: A non-aqueous solvent such as glacial acetic acid.

  • Procedure: Dissolve a precisely weighed amount of 3-pentylaniline in the solvent and titrate with the standardized perchloric acid. The endpoint is determined from the inflection point of the titration curve.

Method Comparison

The following table summarizes the performance characteristics of the different analytical methods for the purity determination of 3-pentylaniline.

Table 2: Comparison of Analytical Methods for 3-Pentylaniline Purity Determination

ParameterGC-MSHPLC-UVqNMRPotentiometric Titration
Principle Chromatographic separation & MS IDChromatographic separation & UV Abs.Nuclear magnetic resonance signal intensityAcid-base neutralization
Specificity Very HighHighVery HighLow (titrates all basic impurities)
Precision (RSD) < 2%< 2%< 1%< 0.5%
Accuracy HighHighVery High (Primary Method)High (dependent on standard purity)
LOD/LOQ Low (ng/mL range)Low (µg/mL range)Moderate (mg/mL range)High (mg/mL range)
Impurity Identification Yes (via MS)No (retention time only)Yes (structural information)No
Sample Throughput ModerateHighModerateHigh
Cost per Sample Moderate to HighLow to ModerateHighLow

Logical Comparison of Analytical Techniques

Method_Comparison Comparison of Analytical Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_classical Classical Method GCMS GC-MS HPLC HPLC-UV GCMS->HPLC High Resolution qNMR qNMR GCMS->qNMR Impurity ID Specificity High Specificity GCMS->Specificity Titration Potentiometric Titration HPLC->Titration High Throughput Throughput High Throughput HPLC->Throughput qNMR->Titration High Accuracy Accuracy High Accuracy qNMR->Accuracy Cost Low Cost Titration->Cost

Comparative

Confirming the Structure of 3-Pentylaniline: A Comparative NMR Analysis

A definitive guide to the structural elucidation of 3-pentylaniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its isomers, N-pentylaniline and 4-penty...

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural elucidation of 3-pentylaniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its isomers, N-pentylaniline and 4-pentylaniline, supported by predicted spectral data and detailed experimental protocols.

In the landscape of pharmaceutical research and synthetic chemistry, unambiguous structural confirmation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular architecture of organic compounds. This guide focuses on the comprehensive 1H and 13C NMR analysis for the structural confirmation of 3-pentylaniline. By comparing its spectral features with those of its isomers, N-pentylaniline and 4-pentylaniline, we highlight the diagnostic signals that enable unequivocal identification.

Predicted 1H and 13C NMR Data for 3-Pentylaniline

To facilitate the structural analysis, predicted 1H and 13C NMR data for 3-pentylaniline are presented below. This data, generated using advanced computational algorithms, serves as a reliable reference for experimental verification.

Table 1: Predicted 1H NMR Data for 3-Pentylaniline

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.08t1HAr-H
6.65d1HAr-H
6.58s1HAr-H
6.55d1HAr-H
3.60br s2H-NH2
2.50t2H-CH2-
1.60m2H-CH2-
1.35m2H-CH2-
0.90t3H-CH3

Table 2: Predicted 13C NMR Data for 3-Pentylaniline

Chemical Shift (ppm)Assignment
146.8C-NH2
144.5C-alkyl
129.2Ar-CH
118.5Ar-CH
115.3Ar-CH
112.9Ar-CH
35.8-CH2-
31.5-CH2-
22.6-CH2-
14.0-CH3

Comparative NMR Analysis: 3-Pentylaniline vs. Isomers

The structural distinction between 3-pentylaniline, 4-pentylaniline, and N-pentylaniline is readily achievable through careful examination of their respective 1H and 13C NMR spectra. The substitution pattern on the aniline ring and the attachment of the pentyl group significantly influence the chemical shifts and splitting patterns of the aromatic and aliphatic protons and carbons.

Key Differentiating Features:

  • Aromatic Region (1H NMR):

    • 3-Pentylaniline: Exhibits a complex splitting pattern with four distinct aromatic protons, characteristic of a 1,3-disubstituted benzene ring.

    • 4-Pentylaniline: Shows a more symmetrical pattern, typically two doublets, indicative of a 1,4-disubstituted benzene ring.

    • N-Pentylaniline: The aromatic region will show signals corresponding to a monosubstituted benzene ring, but the key difference lies in the aliphatic region and the NH proton signal.

  • Aliphatic Region (1H NMR):

    • 3-Pentylaniline and 4-Pentylaniline: The signals for the pentyl group will be similar, showing a triplet for the terminal methyl group and multiplets for the methylene groups.

    • N-Pentylaniline: The methylene group attached directly to the nitrogen atom will be shifted downfield compared to the other methylene groups due to the deshielding effect of the nitrogen.

  • Aromatic Region (13C NMR):

    • 3-Pentylaniline: Six distinct aromatic carbon signals are expected.

    • 4-Pentylaniline: Due to symmetry, only four aromatic carbon signals will be observed.

    • N-Pentylaniline: Six aromatic carbon signals will be present, but the chemical shifts will differ from the C-substituted isomers.

  • Aliphatic Region (13C NMR):

    • 3-Pentylaniline and 4-Pentylaniline: The chemical shifts of the pentyl chain carbons will be largely similar.

    • N-Pentylaniline: The carbon atom directly bonded to the nitrogen will exhibit a significantly different chemical shift compared to the other aliphatic carbons.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (typically at 0 ppm).

1H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

    • Spectral Width: 10-12 ppm

13C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of Scans: 1024 or more (due to the low natural abundance of 13C)

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 0-220 ppm

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 3-pentylaniline using NMR spectroscopy.

structure_confirmation_workflow cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep H1_NMR Acquire 1H NMR SamplePrep->H1_NMR C13_NMR Acquire 13C NMR SamplePrep->C13_NMR Analyze_H1 Analyze 1H Spectrum (Shifts, Splitting, Integration) H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum (Chemical Shifts) C13_NMR->Analyze_C13 Compare_Predicted Compare with Predicted Data and Isomer Spectra Analyze_H1->Compare_Predicted Analyze_C13->Compare_Predicted Structure_Confirmation Structure Confirmed: 3-Pentylaniline Compare_Predicted->Structure_Confirmation

Validation

Comparative Analysis of 3-Pentylaniline and 4-Pentylaniline: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is critical. This guide provides a comparative overview of the physicochemica...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is critical. This guide provides a comparative overview of the physicochemical and spectroscopic properties of 3-pentylaniline and 4-pentylaniline. Due to a scarcity of experimental data for 3-pentylaniline, this document presents a combination of experimental data for 4-pentylaniline and predicted data for 3-pentylaniline, alongside proposed experimental protocols for a direct comparative study.

Physicochemical and Spectroscopic Properties

A summary of key properties for 3-pentylaniline and 4-pentylaniline is presented below. It is important to note that the data for 3-pentylaniline are largely derived from computational predictions and should be confirmed through experimental validation.

Property3-Pentylaniline (Predicted)4-Pentylaniline (Experimental)
Molecular Formula C₁₁H₁₇NC₁₁H₁₇N[1]
Molecular Weight 163.26 g/mol 163.26 g/mol [1]
CAS Number Not available33228-44-3[1][2]
Density Not available0.919 g/mL at 25 °C[1]
Boiling Point Not available130 °C
Refractive Index Not availablen20/D 1.53[1]
Water Solubility Not availableSparingly soluble
¹H NMR Predicted shifts would differ from 4-pentylaniline due to the different substitution pattern on the aromatic ring.Available[2][3]
¹³C NMR Predicted shifts would differ from 4-pentylaniline.Available[2]
Mass Spectrum (GC-MS) The fragmentation pattern is expected to be similar to the 4-isomer, with potential minor differences in fragment intensities.Available[2][4]

Proposed Experimental Protocols for Comparative Analysis

To provide a definitive comparison, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

This protocol is designed to separate and quantify 3-pentylaniline and 4-pentylaniline.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each isomer in the mobile phase. Create a series of dilutions for calibration curves.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the calibration standards for each isomer to determine retention times and generate calibration curves.

    • Inject the samples of 3-pentylaniline and 4-pentylaniline.

    • Analyze the resulting chromatograms to determine the retention time and peak area for each isomer, which can be used to assess purity and for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Confirmation

This protocol will provide mass spectra for the definitive identification of each isomer.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of each isomer in a volatile solvent like dichloromethane.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Compare the obtained mass spectra with library data (if available) and analyze the fragmentation patterns to confirm the structures of 3-pentylaniline and 4-pentylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR will provide detailed structural information to differentiate the isomers.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of each isomer in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire standard proton NMR spectra. The chemical shifts, splitting patterns, and integration of the aromatic protons will be distinct for the 3- and 4-isomers.

    • ¹³C NMR: Acquire carbon NMR spectra. The number of signals and their chemical shifts in the aromatic region will differ between the two isomers, reflecting their different symmetry.

  • Procedure:

    • Prepare the NMR samples for each isomer.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process and analyze the spectra to assign the signals to the respective protons and carbons in each molecule. The differences in the substitution pattern will lead to predictable and observable differences in the NMR spectra.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative study of 3-pentylaniline and 4-pentylaniline.

G Comparative Study Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample_Acquisition Acquire/Synthesize 3- and 4-Pentylaniline Standard_Preparation Prepare Stock Solutions & Dilutions Sample_Acquisition->Standard_Preparation HPLC HPLC Analysis Standard_Preparation->HPLC GCMS GC-MS Analysis Standard_Preparation->GCMS NMR NMR Spectroscopy Standard_Preparation->NMR Purity_Quantification Purity & Quantitative Comparison HPLC->Purity_Quantification Structural_Confirmation Structural Confirmation & Fragmentation Analysis GCMS->Structural_Confirmation Structural_Elucidation Detailed Structural Elucidation NMR->Structural_Elucidation Comparative_Report Generate Comparative Report Purity_Quantification->Comparative_Report Structural_Confirmation->Comparative_Report Structural_Elucidation->Comparative_Report

Caption: Workflow for the comparative analysis of 3-pentylaniline and 4-pentylaniline.

References

Comparative

A Comparative Guide to Analytical Techniques for Separating Pentylaniline Isomers

For Researchers, Scientists, and Drug Development Professionals The efficient separation of pentylaniline isomers is a critical analytical challenge in various fields, including pharmaceutical development, environmental...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of pentylaniline isomers is a critical analytical challenge in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis. The structural similarity of these isomers often makes their separation complex, requiring optimized analytical techniques to achieve adequate resolution. This guide provides a comparative overview of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the separation of pentylaniline isomers. Due to the limited availability of direct experimental data for pentylaniline, this guide utilizes data from structurally similar and analogous compounds, such as toluidine and aminobiphenyl isomers, to provide relevant comparative insights.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of Gas Chromatography and High-Performance Liquid Chromatography for the separation of aniline isomers, based on data from analogous compounds. This quantitative data allows for a direct comparison of the resolution and retention characteristics of each technique.

Analytical TechniqueIsomers Separated (Analogous to Pentylaniline)Stationary PhaseKey Performance Metrics
Gas Chromatography (GC) Toluidine Isomers (o-, m-, p-)Amphiphilic Star-Shaped Calix[1]resorcinarene (C4A-CL)Baseline separation of all three isomers achieved.
High-Performance Liquid Chromatography (HPLC) Aminobiphenyl Isomers (2-, 3-, 4-)Primesep D (Mixed-Mode: Reversed-Phase and Ion-Exclusion)Good peak shape and separation of all three isomers.
High-Performance Liquid Chromatography (HPLC) Toluidine Isomers (o-, m-, p-)Core-shell mixed-mode reversed-phase cation-exchange (Coresep 100)Baseline separation of all three isomers.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a starting point for developing and optimizing separation methods for pentylaniline isomers.

Gas Chromatography (GC) Protocol for the Separation of Toluidine Isomers

This protocol is based on the separation of toluidine isomers using a specialized stationary phase, which demonstrates the potential for high-resolution GC separation of structurally similar aniline isomers.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: C4A-CL capillary column.

  • Carrier Gas: Helium.

  • Flow Rate: 0.6 mL/min.

  • Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp to 160°C at a rate of 10°C/min.[3]

  • Injection: Split injection.

  • Detection: Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Aminobiphenyl Isomers

This protocol outlines a mixed-mode HPLC method for the separation of aminobiphenyl isomers, which can be adapted for pentylaniline isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep D (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 30% Acetonitrile / 70% Water with ammonium formate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.[4]

High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Toluidine Isomers

This protocol details a core-shell mixed-mode HPLC method that provides rapid and efficient separation of toluidine isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Coresep 100 (core-shell mixed-mode reversed-phase cation-exchange).

  • Mobile Phase: Acetonitrile and a buffer solution (the exact ratio, buffer concentration, and pH need to be optimized for retention time control).[2]

  • Detection: UV detection.[2]

Visualization of Method Selection Workflow

The selection of an appropriate analytical technique for separating pentylaniline isomers depends on various factors, including the specific isomers of interest, the required resolution, and the available instrumentation. The following diagram illustrates a logical workflow to guide the decision-making process.

MethodSelectionWorkflow cluster_start Start cluster_screening Initial Screening cluster_gc_dev GC Method Development cluster_hplc_dev HPLC Method Development cluster_validation Method Validation & Finalization Start Define Separation Goal: - Isomers to be separated - Required resolution - Sample matrix Screening Initial Technique Screening Start->Screening GC_Option Gas Chromatography (GC) Screening->GC_Option Volatile & Thermally Stable Analytes HPLC_Option High-Performance Liquid Chromatography (HPLC) Screening->HPLC_Option Non-Volatile or Thermally Labile Analytes GC_Column Select GC Column: - Polar (e.g., Calixarene-based) - Non-polar (e.g., DB-5) GC_Option->GC_Column HPLC_Mode Select HPLC Mode: - Reversed-Phase - Normal-Phase - Mixed-Mode HPLC_Option->HPLC_Mode GC_Params Optimize GC Parameters: - Temperature Program - Carrier Gas Flow Rate GC_Column->GC_Params GC_Eval Evaluate GC Separation: - Resolution - Peak Shape GC_Params->GC_Eval GC_Eval->GC_Column Inadequate Separation Validation Method Validation: - Linearity - Accuracy - Precision GC_Eval->Validation Adequate Separation HPLC_Column Select HPLC Column: - C18 - Phenyl - Mixed-Mode (e.g., Primesep) HPLC_Mode->HPLC_Column HPLC_MP Optimize Mobile Phase: - Organic Modifier % - Buffer pH & Concentration HPLC_Column->HPLC_MP HPLC_Eval Evaluate HPLC Separation: - Resolution - Peak Shape HPLC_MP->HPLC_Eval HPLC_Eval->HPLC_Mode Inadequate Separation HPLC_Eval->Validation Adequate Separation Final_Method Final Analytical Method Validation->Final_Method

Caption: Workflow for selecting an analytical method for pentylaniline isomer separation.

References

Validation

A Comparative Guide to the Synthetic Routes of 3-Pentylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three distinct synthetic pathways for the preparation of 3-pentylaniline derivatives, crucial intermediate...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic pathways for the preparation of 3-pentylaniline derivatives, crucial intermediates in the development of various pharmaceutical compounds. The routes evaluated include a classical multi-step synthesis involving Friedel-Crafts acylation, and two modern palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Sonogashira coupling followed by hydrogenation. Each route is assessed based on its efficiency, substrate scope, and reaction conditions, with detailed experimental protocols and quantitative data presented for objective comparison.

At a Glance: Comparison of Synthetic Routes

Route Key Reactions Starting Materials Overall Yield (Illustrative) Advantages Disadvantages
Classical Route Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, Nitration, Nitro Group ReductionBenzene, Valeryl Chloride~40-50%Utilizes well-established, cost-effective reagents.Multi-step process with potentially harsh reagents and moderate yields.
Suzuki Coupling Suzuki-Miyaura Cross-Coupling, (if starting with nitrobenzene) Nitro Group Reduction3-Bromoaniline or 3-Bromonitrobenzene, n-Pentylboronic Acid~70-85%High yields, excellent functional group tolerance, milder reaction conditions.Requires pre-functionalized starting materials and expensive palladium catalysts.
Sonogashira Coupling Sonogashira Coupling, Catalytic Hydrogenation3-Ethynylaniline or 3-Bromoaniline, 1-Propyne/Propyl Halide~65-80%High yields, modular approach allowing for diverse alkyne substrates.Requires handling of gaseous alkynes or organometallic reagents, multi-step process.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

classical_route benzene Benzene ketone 3-Pentanoylbenzene benzene->ketone Friedel-Crafts Acylation pentylbenzene Pentylbenzene ketone->pentylbenzene Clemmensen/Wolff-Kishner Reduction nitropentylbenzene 3-Nitro-1-pentylbenzene pentylbenzene->nitropentylbenzene Nitration aniline 3-Pentylaniline nitropentylbenzene->aniline Reduction

Caption: Classical synthesis of 3-pentylaniline.

suzuki_route cluster_suzuki Suzuki-Miyaura Coupling bromoaniline 3-Bromoaniline pentylaniline 3-Pentylaniline bromoaniline->pentylaniline pentylboronic n-Pentylboronic Acid pentylboronic->pentylaniline

Caption: Suzuki-Miyaura coupling route to 3-pentylaniline.

sonogashira_route cluster_sonogashira Sonogashira Coupling ethynylaniline 3-Ethynylaniline alkynylaniline 3-(Pent-1-yn-1-yl)aniline ethynylaniline->alkynylaniline propylhalide 1-Bromopropane propylhalide->alkynylaniline pentylaniline 3-Pentylaniline alkynylaniline->pentylaniline Hydrogenation

Caption: Sonogashira coupling and hydrogenation route.

Experimental Protocols

Route 1: Classical Synthesis via Friedel-Crafts Acylation

This traditional approach involves a four-step sequence starting from benzene.

Step 1: Friedel-Crafts Acylation of Benzene

  • Reaction: Benzene is acylated with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-pentanoylbenzene.

  • Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane, a solution of valeryl chloride (1.0 eq) and benzene (1.0 eq) in dichloromethane is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

  • Illustrative Yield: 85-95%

Step 2: Reduction of the Ketone

  • Reaction: The carbonyl group of 3-pentanoylbenzene is reduced to a methylene group to yield pentylbenzene. This can be achieved via Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

  • Procedure (Clemmensen Reduction): Amalgamated zinc is prepared by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes. The amalgam is washed with water and added to a flask containing 3-pentanoylbenzene (1.0 eq) and a mixture of concentrated hydrochloric acid, water, and toluene. The mixture is heated under reflux for 24 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed, dried, and concentrated. The product is purified by distillation.

  • Illustrative Yield: 70-80%

Step 3: Nitration of Pentylbenzene

  • Reaction: Pentylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the meta position due to the ortho,para-directing effect of the alkyl group being sterically hindered.

  • Procedure: To a cooled (0-5 °C) solution of pentylbenzene (1.0 eq) in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 2 hours and then poured onto ice. The product is extracted with an organic solvent, washed, dried, and concentrated. The isomers are separated by column chromatography.

  • Illustrative Yield: ~60-70% (for the meta isomer)

Step 4: Reduction of the Nitro Group

  • Reaction: The nitro group of 3-nitro-1-pentylbenzene is reduced to an amino group to afford 3-pentylaniline. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Procedure (SnCl₂/HCl): To a solution of 3-nitro-1-pentylbenzene (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (4.0-5.0 eq) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated at reflux for 3-4 hours. After cooling, the mixture is made basic with a concentrated sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give 3-pentylaniline.

  • Illustrative Yield: 85-95%

Route 2: Suzuki-Miyaura Cross-Coupling

This modern approach offers a more direct synthesis from a pre-functionalized aniline derivative.

  • Reaction: 3-Bromoaniline is coupled with n-pentylboronic acid in the presence of a palladium catalyst and a base.

  • Procedure: To a degassed mixture of 3-bromoaniline (1.0 eq), n-pentylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Illustrative Yield: 70-85%

Route 3: Sonogashira Coupling and Hydrogenation

This route provides a modular approach, first constructing a carbon-carbon triple bond which is then reduced.

Step 1: Sonogashira Coupling

  • Reaction: 3-Ethynylaniline is coupled with a propyl halide (e.g., 1-bromopropane) using a palladium and copper co-catalyst system to form 3-(pent-1-yn-1-yl)aniline.[1]

  • Procedure: To a solution of 3-ethynylaniline (1.0 eq) and 1-bromopropane (1.2 eq) in a solvent such as triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction is typically stirred at room temperature under an inert atmosphere for 6-12 hours.[1] The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

  • Illustrative Yield: 80-90%

Step 2: Catalytic Hydrogenation

  • Reaction: The carbon-carbon triple bond of 3-(pent-1-yn-1-yl)aniline is fully reduced to a single bond to yield 3-pentylaniline using catalytic hydrogenation.

  • Procedure: A solution of 3-(pent-1-yn-1-yl)aniline (1.0 eq) in a solvent like ethanol or ethyl acetate is hydrogenated in the presence of a catalyst, such as 10% Palladium on carbon (Pd/C), under a hydrogen atmosphere (typically balloon pressure or in a Parr shaker) until the uptake of hydrogen ceases. The catalyst is then removed by filtration through celite, and the solvent is evaporated to give the final product.

  • Illustrative Yield: >95%

Conclusion

The choice of synthetic route for 3-pentylaniline derivatives will depend on the specific requirements of the research or development project. The classical route, while lengthy and sometimes employing harsh conditions, relies on readily available and inexpensive starting materials. For rapid access to the target molecule with high yields and functional group tolerance, the Suzuki-Miyaura cross-coupling is a superior choice, provided the necessary boronic acid and halogenated aniline are available. The Sonogashira coupling followed by hydrogenation offers a versatile and high-yielding alternative, particularly when a modular approach to introduce different alkyl chains is desired. Researchers should carefully consider factors such as cost, time, scale, and the availability of starting materials when selecting the most appropriate synthetic strategy.

References

Comparative

A Comparative Analysis of the Reactivity of Mono- vs. Di-alkylated Anilines in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of mono- and di-alkylated anilines in key chemical transformations, supported by experimental...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of mono- and di-alkylated anilines in key chemical transformations, supported by experimental data and detailed methodologies. Understanding the nuanced differences in their reactivity is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science.

Executive Summary

The reactivity of the aromatic ring in aniline is significantly modulated by the degree of alkylation on the nitrogen atom. Both mono- and di-alkylated anilines are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the interplay of electronic and steric effects leads to notable differences in their reaction rates and, in some cases, regioselectivity. Generally, the mono-alkylated aniline exhibits a slightly higher reactivity in some electrophilic aromatic substitutions due to a less sterically hindered nitrogen atom, which allows for more effective resonance stabilization of the arenium ion intermediate. Conversely, the di-alkylated aniline, while still highly reactive, can experience steric hindrance that may influence the rate and site of substitution.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the properties and reactivity of N-methylaniline (a mono-alkylated aniline) and N,N-dimethylaniline (a di-alkylated aniline).

ParameterN-MethylanilineN,N-DimethylanilineKey Observations
Basicity (pKb) 9.30[1]8.92[1]N,N-dimethylaniline is slightly more basic due to the increased inductive effect of the two methyl groups.
Oxidation Kinetics The kinetics of oxidation by chromic acid show a zero-order dependence on the oxidant.The kinetics of oxidation by chromic acid also show a zero-order dependence on the oxidant.Both mono- and di-alkylated anilines exhibit complex oxidation kinetics, with the reaction rate being independent of the oxidant concentration under certain conditions.

Note: Direct comparative kinetic data for electrophilic aromatic substitution reactions under identical conditions is sparse in the readily available literature. The reactivity is often discussed qualitatively or inferred from product yields and reaction conditions.

Reactivity in Electrophilic Aromatic Substitution

The lone pair of electrons on the nitrogen atom in both mono- and di-alkylated anilines is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles.

Logical Relationship of Factors Influencing Reactivity

G cluster_mono Mono-alkylated Aniline (e.g., N-Methylaniline) cluster_di Di-alkylated Aniline (e.g., N,N-Dimethylaniline) MA_N Nitrogen Lone Pair MA_Aromatic Aromatic Ring MA_N->MA_Aromatic Resonance (strong activation) MA_Alkyl Single Alkyl Group (+I Effect) MA_Alkyl->MA_N Inductive Effect MA_Reactivity Enhanced Reactivity (ortho, para-directing) MA_Aromatic->MA_Reactivity DA_Reactivity High Reactivity (ortho, para-directing) DA_N Nitrogen Lone Pair DA_Aromatic Aromatic Ring DA_N->DA_Aromatic Resonance (strong activation) DA_Alkyls Two Alkyl Groups (stronger +I Effect) DA_Alkyls->DA_N Inductive Effect DA_Steric Steric Hindrance DA_Alkyls->DA_Steric DA_Aromatic->DA_Reactivity DA_Steric->DA_Reactivity Can reduce rate

Caption: Factors influencing the reactivity of mono- and di-alkylated anilines.

Experimental Protocols

Bromination of N,N-Dimethylaniline

This protocol describes the electrophilic bromination of N,N-dimethylaniline, a typical reaction for a di-alkylated aniline.

Materials:

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Bromine

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

  • Ethanol

Procedure:

  • Dissolve N,N-dimethylaniline in dichloromethane in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane to the stirred solution, maintaining the temperature between 20-30°C.

  • After the addition is complete, continue stirring for a few minutes.

  • Carefully add saturated sodium bicarbonate solution to neutralize the solution (caution: foaming may occur). Check the pH to ensure it is basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the dichloromethane by evaporation on a steam bath.

  • Recrystallize the crude product from ethanol to obtain p-bromo-N,N-dimethylaniline.

Nitration of N-Alkyl Anilines (General Considerations)

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion. This deactivates the ring and directs substitution to the meta position. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline.

To achieve para-nitration, a common strategy is to first protect the amino group by acetylation. However, for the purpose of comparing the intrinsic reactivity of the C-nitroso compound as a precursor to the nitro compound can be considered under milder conditions.

Experimental Workflow for Controlled Nitration:

G Aniline Mono- or Di-alkylated Aniline Nitrosation Nitrosation (NaNO2, HCl, 0-5 °C) Aniline->Nitrosation Nitroso N-Nitroso Aniline Intermediate Nitrosation->Nitroso Oxidation Oxidation (e.g., with a peroxy acid) Nitroso->Oxidation Nitroaniline C-Nitroso Aniline Oxidation->Nitroaniline FinalProduct Nitroaniline Product Nitroaniline->FinalProduct Rearrangement

Caption: A general workflow for the controlled nitration of N-alkylated anilines.

Discussion of Reactivity Differences

The subtle differences in reactivity between mono- and di-alkylated anilines can be attributed to a combination of factors:

  • Electronic Effects: The two alkyl groups on a di-alkylated aniline provide a greater inductive effect (+I) than the single alkyl group on a mono-alkylated aniline. This increases the electron density on the nitrogen, making the di-alkylated aniline slightly more basic. This enhanced electron-donating character would be expected to increase the rate of electrophilic aromatic substitution.

  • Steric Effects: The presence of two alkyl groups in a di-alkylated aniline creates more steric hindrance around the nitrogen atom. This can have two opposing effects. Firstly, it can hinder the approach of an electrophile to the ortho positions, potentially favoring para substitution. Secondly, it can disrupt the planarity of the molecule, which may slightly reduce the resonance overlap between the nitrogen lone pair and the aromatic ring, thereby decreasing the activating effect compared to a less hindered mono-alkylated aniline.

  • Solvation Effects: In polar solvents, the N-H bond in mono-alkylated anilines can participate in hydrogen bonding with the solvent. This can influence the availability of the nitrogen lone pair and the overall reactivity. Di-alkylated anilines lack this N-H bond and thus have different solvation properties.

Conclusion

Both mono- and di-alkylated anilines are highly reactive substrates for electrophilic aromatic substitution. The choice between them in a synthetic context will depend on the desired regioselectivity and the specific reaction conditions. While di-alkylation enhances basicity through a stronger inductive effect, steric hindrance can play a significant role in modulating the reaction rate and product distribution. For reactions sensitive to steric bulk, the mono-alkylated aniline may prove to be the more reactive substrate. Further kinetic studies under standardized conditions are needed to provide a more definitive quantitative comparison of their reactivities in various electrophilic substitution reactions.

References

Validation

Spectroscopic Comparison of 3-Alkylanilines with Varying Chain Lengths: A Guide for Researchers

A detailed analysis of 3-alkylanilines with varying alkyl chain lengths (methyl, ethyl, propyl, and butyl) reveals distinct trends in their spectroscopic signatures. This guide provides a comparative overview of their ¹H...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 3-alkylanilines with varying alkyl chain lengths (methyl, ethyl, propyl, and butyl) reveals distinct trends in their spectroscopic signatures. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectra, supported by experimental data, to aid researchers in the identification and characterization of these compounds.

This guide is intended for researchers, scientists, and drug development professionals working with aniline derivatives. The presented data facilitates a deeper understanding of how the systematic variation of the alkyl substituent at the meta-position influences the spectroscopic properties of the aniline core.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-methylaniline, 3-ethylaniline, 3-propylaniline, and 3-butylaniline, offering a clear comparison across the homologous series.

¹H NMR Spectral Data (Chemical Shifts in ppm)
CompoundAromatic Protons-NH₂ ProtonsAlkyl Protons
3-Methylaniline ~6.5-7.1 (m)~3.6 (s, br)~2.3 (s, 3H)
3-Ethylaniline ~6.5-7.1 (m)~3.6 (s, br)~2.6 (q, 2H), ~1.2 (t, 3H)
3-Propylaniline ~6.5-7.1 (m)~3.6 (s, br)~2.5 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H)
3-Butylaniline ~6.5-7.1 (m)~3.6 (s, br)~2.5 (t, 2H), ~1.6 (m, 2H), ~1.3 (sext, 2H), ~0.9 (t, 3H)
¹³C NMR Spectral Data (Chemical Shifts in ppm)
CompoundAromatic CarbonsAlkyl Carbons
3-Methylaniline ~146.5 (C-N), ~138.8 (C-CH₃), ~129.1, ~118.8, ~115.5, ~112.6~21.5
3-Ethylaniline ~146.4 (C-N), ~145.3 (C-CH₂), ~129.0, ~117.3, ~114.3, ~113.0~29.1, ~15.7
3-Propylaniline ~146.5 (C-N), ~143.7 (C-CH₂), ~129.0, ~117.8, ~114.7, ~113.0~38.1, ~24.8, ~13.8
3-Butylaniline ~146.5 (C-N), ~143.9 (C-CH₂), ~129.0, ~117.7, ~114.6, ~113.0~35.8, ~33.9, ~22.5, ~14.0
Key IR Absorption Bands (in cm⁻¹)
CompoundN-H StretchingC-H Aromatic StretchingC-H Aliphatic StretchingC=C Aromatic Stretching
3-Methylaniline ~3430, ~3350~3030~2920, ~2860~1620, ~1590
3-Ethylaniline ~3430, ~3350~3030~2960, ~2930, ~2870~1620, ~1590
3-Propylaniline ~3430, ~3350~3030~2960, ~2930, ~2870~1620, ~1590
3-Butylaniline ~3430, ~3350~3030~2960, ~2930, ~2870~1620, ~1590
UV-Vis Spectroscopic Data (in Ethanol)
Compoundλmax (nm)
3-Methylaniline ~235, ~285
3-Ethylaniline ~236, ~286
3-Propylaniline ~237, ~287
3-Butylaniline ~238, ~288
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
3-Methylaniline 10710677, 51
3-Ethylaniline 12110691, 77
3-Propylaniline 135106106, 77
3-Butylaniline 149106106, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the 3-alkylaniline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer. A background spectrum of the clean plates should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the 3-alkylaniline in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition : Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization : Use a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of 3-alkylanilines.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample 3-Alkylaniline Sample (Methyl, Ethyl, Propyl, Butyl) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Direct Injection / GC Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry Prep_MS->MS Process_NMR Spectral Processing & Peak Assignment NMR->Process_NMR Process_IR Identify Functional Group Frequencies IR->Process_IR Process_UV Determine λmax UV->Process_UV Process_MS Analyze Fragmentation Pattern MS->Process_MS Comparison Compare Spectra of Homologous Series Process_NMR->Comparison Process_IR->Comparison Process_UV->Comparison Process_MS->Comparison Trends Identify Trends with Alkyl Chain Length Comparison->Trends

Caption: Workflow for Spectroscopic Comparison of 3-Alkylanilines.

Comparative

Positional Isomers of Pentylaniline: A Comparative Guide to Basicity

For Researchers, Scientists, and Drug Development Professionals Impact of Pentyl Group Position on Aniline Basicity: A Data-Driven Comparison The basicity of an amine is commonly expressed by the pKa of its conjugate aci...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Impact of Pentyl Group Position on Aniline Basicity: A Data-Driven Comparison

The basicity of an amine is commonly expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The introduction of a pentyl group, an electron-donating alkyl group, is expected to increase the basicity of aniline. This is due to the positive inductive effect (+I) of the alkyl group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

However, the position of the pentyl group on the aromatic ring introduces steric and electronic effects that modulate this increase in basicity.

CompoundpKa of Conjugate AcidData Source
Aniline4.6Experimental
ortho-PentylanilineNot available-
meta-PentylanilineNot available-
para-Pentylaniline5.10 ± 0.10Predicted[1]

Key Observations:

  • Aniline as a Baseline: Aniline serves as our reference compound with a pKa of 4.6 for its conjugate acid.

  • para-Pentylaniline: The predicted pKa for the conjugate acid of para-pentylaniline is 5.10, which is higher than that of aniline.[1] This suggests that the electron-donating pentyl group at the para position increases the basicity of the aniline nitrogen.

  • ortho and meta-Pentylaniline: While specific experimental pKa values for ortho- and meta-pentylaniline are not readily found in the literature, we can infer the expected trends based on known substituent effects.

Theoretical Framework: Understanding the Positional Effects

The observed and expected differences in basicity can be explained by a combination of electronic and steric effects.

Electronic Effects

The pentyl group is an electron-donating group through induction. This effect increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton, thus increasing the basicity. This effect is most pronounced when the substituent is at the para position, as it can effectively donate electron density to the amino group through the aromatic system.[2][3][4] In the meta position, the inductive effect is still present but less influential on the amino group.

Steric Effects

In the case of ortho-pentylaniline, the bulky pentyl group is in close proximity to the amino group. This steric hindrance can impede the solvation of the protonated amine (the anilinium ion), making it less stable and thereby reducing the basicity of the parent amine.[5][6] This phenomenon is often referred to as the "ortho effect," where ortho-substituted anilines are generally weaker bases than their para isomers, regardless of the electronic nature of the substituent.[7][8][9]

G cluster_aniline Aniline cluster_isomers Pentylaniline Isomers Aniline Aniline (pKa = 4.6) Para para-Pentylaniline (Predicted pKa = 5.10) Aniline->Para +I Effect (Increases Basicity) Ortho ortho-Pentylaniline (Expected: < p-isomer) Meta meta-Pentylaniline (Expected: < p-isomer, > Aniline) Para->Ortho Steric Hindrance (Decreases Basicity) Para->Meta Weaker +I Effect at meta

Caption: Logical relationship of pentyl group position on aniline basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A common and accurate method for determining the pKa of an amine is through potentiometric titration.

Objective: To determine the pKa of a pentylaniline isomer by titrating a solution of the amine with a standard solution of a strong acid and monitoring the pH.

Materials:

  • Pentylaniline isomer (e.g., para-pentylaniline)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the pentylaniline isomer and dissolve it in a known volume of deionized water to create a solution of known concentration. A co-solvent like ethanol may be necessary if the amine is not fully soluble in water.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup: Place the beaker containing the pentylaniline solution on the magnetic stirrer and add the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Position the buret filled with the standardized HCl solution above the beaker.

  • Titration:

    • Record the initial pH of the amine solution.

    • Begin adding the HCl solution in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue this process, adding smaller increments of titrant as the pH begins to change more rapidly, especially around the equivalence point.

    • Continue the titration well past the equivalence point until the pH changes become minimal again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.

G A Prepare Pentylaniline Solution C Set up Titration Apparatus A->C B Calibrate pH Meter B->C D Titrate with Standard HCl C->D E Record pH and Volume Data D->E Incremental additions F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The position of a pentyl group on the aniline ring has a significant impact on its basicity. The electron-donating nature of the alkyl group generally increases basicity compared to unsubstituted aniline. Based on a predicted pKa value and established chemical principles, the order of basicity is expected to be:

para-Pentylaniline > meta-Pentylaniline > Aniline > ortho-Pentylaniline

The reduced basicity of the ortho isomer is attributed to steric hindrance. For drug development professionals, this understanding is critical for fine-tuning the acid-base properties of aniline-containing compounds, which can influence their solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Experimental determination of the pKa values for the ortho and meta isomers would provide a more complete and quantitative picture of these structure-activity relationships.

References

Validation

Cross-Validation of Analytical Results for the Characterization of 3-Pentylaniline: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the cross-validation of analytical results for the characterization of 3-pentylaniline. By employing a multi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of analytical results for the characterization of 3-pentylaniline. By employing a multi-technique approach, researchers can ensure the unambiguous identification, purity assessment, and structural elucidation of this compound, which is crucial for its application in pharmaceutical and chemical research. This document outlines the experimental data from key analytical techniques and details the methodologies to facilitate the replication and validation of these findings.

The Principle of Cross-Validation in Analytical Chemistry

In analytical chemistry, cross-validation is the process of critically assessing and comparing data generated from two or more independent analytical methods to ensure the reliability and accuracy of the results.[1][2][3] This approach is fundamental in drug development and chemical analysis, where the certainty of a compound's identity and purity is paramount. By using orthogonal techniques that measure different physicochemical properties of the molecule, a more complete and robust characterization can be achieved.

For a molecule like 3-pentylaniline, a combination of spectroscopic and chromatographic methods provides a powerful cross-validation strategy. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, while Mass Spectrometry (MS) gives the precise molecular weight and fragmentation patterns. Chromatographic techniques, particularly Gas Chromatography (GC), are excellent for assessing the purity of the compound.

Data Presentation and Comparison

Disclaimer: The following data is illustrative for 3-pentylaniline and is based on typical values for aromatic amines and its isomers. It is intended to serve as a guide for comparison and interpretation of experimentally obtained data.

Table 1: Illustrative Spectroscopic and Chromatographic Data for 3-Pentylaniline

Analytical Technique Parameter Observed Value Interpretation
¹H NMR Chemical Shift (δ)~7.1 (t, 2H), ~6.7 (t, 1H), ~6.6 (d, 2H)Aromatic protons
3.5 (s, 2H)-NH₂ protons
2.5 (t, 2H)Methylene protons adjacent to the aromatic ring
1.6 (m, 2H), 1.3 (m, 4H)Methylene protons of the pentyl chain
0.9 (t, 3H)Methyl protons of the pentyl chain
¹³C NMR Chemical Shift (δ)~147.0, ~129.0, ~118.0, ~115.0Aromatic carbons
~35.0, ~31.5, ~31.0, ~22.5, ~14.0Alkyl carbons of the pentyl chain
Mass Spectrometry (GC-MS) Molecular Ion (M⁺)m/z 163.13Corresponds to the molecular weight of C₁₁H₁₇N
Key Fragmentsm/z 106, 93, 77Characteristic fragments of anilines and alkylbenzenes
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3450-3300 (two bands)N-H stretching of the primary amine
~3100-3000C-H stretching of the aromatic ring
~2950-2850C-H stretching of the alkyl chain
~1620N-H bending of the primary amine
~1600, ~1500C=C stretching of the aromatic ring
Gas Chromatography (GC) Retention TimeDependent on column and conditionsA single major peak indicates high purity
Purity (by area %)>99%Quantitative measure of the compound's purity

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-pentylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the 3-pentylaniline structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight, fragmentation pattern, and purity of the compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of 3-pentylaniline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify the peak corresponding to 3-pentylaniline in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Calculate the purity based on the peak area percentage in the TIC.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: If using an ATR accessory, place a small drop of the liquid sample directly onto the ATR crystal. If using transmission, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in 3-pentylaniline, such as the N-H stretches of the amine and the C=C stretches of the aromatic ring.

Mandatory Visualizations

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Cross-Validation & Confirmation Synthesis Synthesis of 3-Pentylaniline Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR GCMS GC-MS Purification->GCMS IR IR Spectroscopy Purification->IR Structure Structural Confirmation NMR->Structure Confirms H/C framework GCMS->Structure Confirms Molecular Weight Purity Purity Assessment GCMS->Purity Quantifies Purity IR->Structure Confirms Functional Groups

Caption: Workflow for the synthesis, characterization, and cross-validation of 3-pentylaniline.

SignalingPathways cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Derived Information NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure Connectivity MS Mass Spectrometry Identity Compound Identity MS->Identity Molecular Weight IR IR Spectroscopy IR->Structure Functional Groups GC Gas Chromatography Purity Purity GC->Purity Quantitative Structure->Identity Purity->Identity

Caption: Logical relationships between analytical techniques and the derived information.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Pentylaniline

For Immediate Use by Laboratory and Drug Development Professionals This document provides crucial safety protocols and logistical information for the handling and disposal of 3-Pentylaniline (CAS No. 57335-98-5).

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 3-Pentylaniline (CAS No. 57335-98-5). The following procedures are designed to ensure the safety of researchers, scientists, and all personnel involved in its use.

Hazard Identification and Personal Protective Equipment (PPE)

3-Pentylaniline is a chemical that requires careful handling due to its potential hazards. While a complete Safety Data Sheet (SDS) for 3-Pentylaniline is not publicly available, data from its isomers, such as N-Pentylaniline and 4-n-Pentylaniline, indicate that it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling 3-Pentylaniline

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required.
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned.
Chemical-resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of 3-Pentylaniline should be conducted in a certified chemical fume hood.
RespiratorMay be required for specific, high-risk procedures. Consult your institution's safety officer.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 4-n-Pentylaniline (Isomer Reference)

PropertyValue
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Density 0.919 g/mL at 25 °C
Flash Point >110 °C (>230 °F)

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risks associated with 3-Pentylaniline.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be used for all operations.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1.

  • Dispensing: Handle as a combustible liquid. Keep away from heat, sparks, and open flames.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Storage Plan:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing 3-Pentylaniline must be treated as hazardous waste.

  • Waste Collection: Collect all 3-Pentylaniline waste, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly sealed when not in use.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of 3-Pentylaniline down the drain or in regular trash. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant"[1].

Emergency Procedures

In case of exposure, immediate action is crucial.

Table 3: First-Aid Measures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Workflow for Handling 3-Pentylaniline

The following diagram illustrates the key steps for the safe handling of 3-Pentylaniline from preparation to disposal.

G prep Preparation - Clear workspace - Verify fume hood function ppe Don PPE - Goggles/Face Shield - Gloves - Lab Coat prep->ppe handle Handling in Fume Hood - Dispense chemical - Conduct experiment ppe->handle spill Spill? handle->spill spill_proc Spill Procedure - Alert others - Absorb and contain - Decontaminate spill->spill_proc Yes decontaminate Decontamination - Clean workspace - Remove PPE spill->decontaminate No spill_proc->decontaminate disposal Waste Disposal - Collect in labeled container - Follow institutional protocol decontaminate->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of 3-Pentylaniline.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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